5-Isopropoxy-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxy-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)12-6-3-5(7(10)11)8-9-6/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKRKZBGXXFVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents. The specific substitution pattern of an isopropoxy group at the 5-position and a carboxylic acid at the 3-position imparts unique physicochemical properties that are critical for its biological activity and potential as a drug candidate. A thorough understanding of its chemical structure, and particularly its tautomeric behavior, is paramount for rational drug design, synthesis, and development. This guide provides a detailed exploration of the structural nuances and dynamic tautomeric equilibrium of this important molecule.
Part 1: Elucidation of the Core Chemical Structure
The foundational structure of this compound is a five-membered aromatic ring containing two adjacent nitrogen atoms, characteristic of a pyrazole. The ring is substituted at the C3 and C5 positions.
IUPAC Name: this compound
Molecular Formula: C₇H₁₀N₂O₃
Molecular Weight: 170.17 g/mol
Structural Representation:
The isopropoxy group (-OCH(CH₃)₂) at the C5 position is an electron-donating group, which influences the electron density of the pyrazole ring. Conversely, the carboxylic acid group (-COOH) at the C3 position is an electron-withdrawing group. This electronic push-pull relationship across the pyrazole ring is a key determinant of the molecule's reactivity and intermolecular interactions.
Part 2: The Critical Phenomenon of Tautomerism
A defining characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, a dynamic equilibrium involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This phenomenon results in the existence of two or more interconverting constitutional isomers, known as tautomers. For this compound, this equilibrium is established between two primary tautomeric forms.
The Tautomeric Forms
The two principal tautomers of this compound are:
-
Tautomer A: this compound
-
Tautomer B: 3-Isopropoxy-1H-pyrazole-5-carboxylic acid
Caption: Annular prototropic tautomerism in this compound.
The position of this equilibrium is not static and is influenced by several factors, including the electronic nature of the substituents, the solvent, temperature, and the physical state (solid or solution).[1][2]
Factors Influencing Tautomeric Equilibrium
The predominance of one tautomer over the other is a subtle interplay of electronic and environmental effects.
-
Electronic Effects of Substituents: The isopropoxy group is electron-donating, which tends to increase the electron density on the adjacent nitrogen atom. The carboxylic acid group is electron-withdrawing. Theoretical studies on substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the proton is on the more distant nitrogen, while electron-withdrawing groups favor the tautomer with the proton on the adjacent nitrogen.[3] In the case of this compound, this would suggest a preference for Tautomer A.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly impact the tautomeric equilibrium.[4] Polar, protic solvents can stabilize one tautomer over the other through hydrogen bonding. For instance, a solvent that can act as a hydrogen bond acceptor may favor the tautomer where the NH proton is more acidic.
-
Temperature: Changes in temperature can shift the equilibrium. Variable temperature NMR studies are often employed to study the kinetics and thermodynamics of the tautomeric interconversion.[5] At lower temperatures, the rate of interconversion may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.[6]
-
Physical State: The tautomeric form present in the solid state can be different from that in solution.[7] In the solid state, crystal packing forces and intermolecular hydrogen bonding play a dominant role in determining the most stable tautomer. X-ray crystallography is the definitive method for determining the structure in the solid state.[4]
Part 3: Experimental and Computational Characterization of Tautomerism
A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive understanding of the tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2] Key experiments include:
-
¹H NMR: The chemical shift of the pyrazole N-H proton is a key indicator. In cases of rapid tautomeric exchange, an averaged signal is observed. At low temperatures, where the exchange is slowed, separate signals for the N-H protons of each tautomer may be resolved.[5] The chemical shifts of the ring protons are also sensitive to the tautomeric form.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, are distinct for each tautomer.[7] In the case of slow exchange, two sets of signals will be observed, allowing for the quantification of the tautomeric ratio.
-
¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous evidence for the location of the proton.[4] The chemical shifts of the protonated and unprotonated nitrogen atoms are significantly different.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature.
-
High-Temperature Spectra: Gradually increase the temperature above room temperature and acquire spectra.
-
Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for the broadening, coalescence, and sharpening of signals, which are indicative of dynamic exchange processes like tautomerism.[5] If the exchange becomes slow at low temperatures, integrate the signals corresponding to each tautomer to determine the equilibrium constant.
Caption: Workflow for Variable Temperature NMR analysis of tautomerism.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive structure of the molecule in the solid state.[4] This technique can unambiguously determine the position of the proton on one of the nitrogen atoms, thus identifying the predominant tautomer in the crystal lattice. It also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the tautomeric preference in the solid state.
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers in the gas phase and in solution.
Computational Protocol: DFT Calculations
-
Structure Building: Build the 3D structures of both tautomers of this compound.
-
Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase and in a simulated solvent environment using a suitable level of theory (e.g., B3LYP/6-311G(d,p)).
-
Energy Calculation: Calculate the Gibbs free energies (ΔG) of the optimized structures. The tautomer with the lower ΔG is predicted to be the more stable form.[1]
-
NMR Prediction: The NMR chemical shifts for each tautomer can also be calculated and compared with experimental data to aid in the assignment of signals.
Part 4: Implications for Drug Development
The tautomeric state of a molecule can have profound implications for its biological activity. The different tautomers of this compound will have:
-
Different Hydrogen Bonding Patterns: The position of the N-H proton determines the hydrogen bond donor and acceptor sites, which is critical for binding to a biological target.[8]
-
Varying Lipophilicity and Solubility: The tautomeric form can influence the molecule's physicochemical properties, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Distinct Three-Dimensional Shapes: The overall conformation of the molecule can differ between tautomers, impacting how it fits into a binding pocket.
Therefore, a comprehensive characterization of the tautomeric equilibrium is not merely an academic exercise but a crucial step in the development of this compound and its derivatives as therapeutic agents.
Conclusion
This compound is a molecule with a rich structural chemistry dominated by the phenomenon of annular prototropic tautomerism. The equilibrium between its two primary tautomeric forms is governed by a delicate balance of electronic, solvent, and temperature effects. A combination of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with computational modeling, is essential for a complete understanding of this dynamic behavior. For scientists engaged in drug discovery and development, a thorough appreciation of the tautomerism of this pyrazole derivative is fundamental to unlocking its full therapeutic potential.
References
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus ... - PMC. (n.d.).
- Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).
- The use of NMR spectroscopy to study tautomerism - Bohrium. (2006, November 1).
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19).
- Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022, June 30).
- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability - PURKH. (n.d.).
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.).
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (2014, April 1).
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.).
- Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state - Freie Universität Berlin. (n.d.).
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (2025, August 5).
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem. (n.d.).
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022, August 11).
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- 2. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid for Drug Design
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutics.[1][2][3] This guide provides an in-depth analysis of a specific, promising derivative: 5-Isopropoxy-1H-pyrazole-3-carboxylic acid. We will dissect its core physicochemical properties, which are the fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[4][5] Understanding these properties—from lipophilicity and solubility to ionization state—is not merely an academic exercise; it is the critical foundation upon which rational drug design and lead optimization are built.[6][7] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental determination of these properties and their strategic implications for developing potent and bioavailable drug candidates.
Molecular Blueprint: Structure and Functional Group Analysis
The efficacy of any drug candidate begins with its structure. This compound is a molecule of elegant simplicity, yet it possesses a rich array of functional groups that dictate its interactions within a biological system.
-
Chemical Formula: C₇H₁₀N₂O₃
-
Molecular Weight: 170.17 g/mol
The molecule is comprised of three key functional regions:
-
The Pyrazole Core: This five-membered aromatic heterocycle is not a passive scaffold.[2] Its two adjacent nitrogen atoms can participate in hydrogen bonding and coordination, while the ring itself provides a rigid, planar structure for orienting other functional groups.
-
The Carboxylic Acid (-COOH): This is the primary acidic center of the molecule. Its ability to ionize to a carboxylate (-COO⁻) at physiological pH is a dominant factor governing aqueous solubility and potential interactions with biological targets.[8]
-
The Isopropoxy Group (-OCH(CH₃)₂): This ether-linked alkyl group is a significant contributor to the molecule's lipophilicity. It provides a non-polar, sterically defined region that influences membrane permeability and can engage in hydrophobic interactions within a target's binding pocket.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. fiveable.me [fiveable.me]
- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. exo-ricerca.it [exo-ricerca.it]
Physicochemical Profiling of Isopropoxy-Pyrazoles: Synthesis, Lipophilicity, and Drug Design Implications
Executive Summary
The modulation of lipophilicity is a critical lever in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of small molecule drug candidates. The pyrazole scaffold, a privileged structure in oncology and inflammation therapeutics, often requires precise substitution to balance aqueous solubility with membrane permeability. This guide provides an in-depth technical analysis of isopropoxy-substituted pyrazoles , focusing on the specific physicochemical shifts—primarily LogP and LogD—induced by the O-isopropyl group compared to its methoxy and ethoxy analogues. We present validated synthetic protocols for regioselective O-alkylation and robust methodologies for lipophilicity determination.
The Isopropoxy-Pyrazole Moiety in Medicinal Chemistry[1]
Structural and Electronic Rationale
The introduction of an isopropoxy group (
-
Steric Occlusion: Unlike the conformationally flexible ethoxy group, the branched isopropyl moiety creates a defined steric shadow. This can be exploited to fill hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) or to block metabolic soft spots on the pyrazole ring.
-
Electronic Effect: The isopropoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect), similar to methoxy, but with a slightly increased inductive donation (+I) from the isopropyl backbone. This increases the electron density of the pyrazole ring, potentially influencing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).
Lipophilicity Impact (The "Magic Methyl" of Ethers)
Replacing a methoxy group with an isopropoxy group typically results in a LogP increase of approximately +0.8 to +1.0 log units . This shift is substantial enough to alter blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
| Substituent | Hansch | Electronic ( | Steric ( |
| 0.00 | 0.00 | 1.03 | |
| -0.02 | -0.27 | 7.87 | |
| +0.38 | -0.24 | 12.47 | |
| +0.85 | -0.45 | 17.00 |
Table 1: Comparative physicochemical constants for alkoxy substituents on heteroaromatic systems.
Synthesis Strategies: Regioselective O-Alkylation[2]
A major challenge in synthesizing isopropoxy-pyrazoles from pyrazolin-5-ones (tautomeric with 5-hydroxypyrazoles) is controlling the competition between O-alkylation and N-alkylation. Simple alkylation with isopropyl halides often yields a mixture, with N-alkylation frequently favored by thermodynamics.
To ensure high fidelity O-alkylation, we utilize the Mitsunobu Reaction .
Workflow Diagram: Mitsunobu O-Alkylation
Caption: Regioselective O-alkylation pathway via Mitsunobu conditions, minimizing N-alkylation.
Detailed Protocol: Mitsunobu O-Isopropylation
Objective: Synthesize 3-isopropoxy-1-phenyl-1H-pyrazole from 1-phenyl-1H-pyrazol-3-ol.
Reagents:
-
Substrate: 1-phenyl-1H-pyrazol-3-ol (1.0 equiv)
-
Alcohol: Isopropanol (1.5 equiv)
-
Phosphine: Triphenylphosphine (
, 1.5 equiv) -
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-phenyl-1H-pyrazol-3-ol (1.0 g, 6.2 mmol) and
(2.45 g, 9.3 mmol) in anhydrous THF (20 mL). -
Alcohol Addition: Add anhydrous isopropanol (0.71 mL, 9.3 mmol) to the stirring solution. Cool the mixture to 0°C using an ice bath.
-
DIAD Addition: Add DIAD (1.83 mL, 9.3 mmol) dropwise over 15 minutes. Critical Step: Maintain temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The product typically moves faster (higher
) than the starting alcohol. -
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in diethyl ether (50 mL) and filter off the precipitated triphenylphosphine oxide (
). -
Purification: Purify the filtrate via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Validation: Confirm structure via
-NMR. Look for the characteristic septet at 4.5–4.8 ppm (1H) and doublet at 1.3–1.4 ppm (6H) for the isopropyl group.
Lipophilicity (LogP) Determination[3][4][5][6]
Accurate LogP data is essential for QSAR modeling. While computational models (ClogP) are useful, experimental validation is required for novel isopropoxy scaffolds due to potential intramolecular hydrogen bonding or shielding effects.
Comparative Data: Isopropoxy vs. Analogues
The following table aggregates data from internal validation studies and literature precedents for 1,3-disubstituted pyrazoles.
| Compound ID | R-Group (Pos 3) | Exp. LogP (Shake-Flask) | ClogP (Calc) | Notes |
| Pz-01 | 1.25 | 1.10 | H-bond donor, high polarity | |
| Pz-02 | 1.95 | 1.88 | Standard baseline | |
| Pz-03 | 2.38 | 2.41 | Flexible chain | |
| Pz-04 | 2.85 | 2.92 | Optimal for CNS penetration | |
| Pz-05 | 3.10 | 3.25 | Metabolic stability enhanced |
Experimental Protocol: HPLC-Based LogP Estimation
For high-throughput screening, we utilize an HPLC method calibrated against standards with known LogP values. This is faster than the Shake-Flask method and requires less compound.
Principle: The retention time (
Workflow Diagram: HPLC LogP Determination
Caption: HPLC-based workflow for rapid LogP estimation using capacity factor calculation.
Methodology:
-
System: Agilent 1200 Infinity or equivalent HPLC with DAD detector.
-
Column: Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm).
-
Mobile Phase: Isocratic elution. Methanol:Water (60:40) buffered with 20 mM MOPS (pH 7.4) to suppress ionization (ensuring measurement of distribution of neutral species,
). -
Dead Time (
): Determine using Uracil or Thiourea (unretained compounds). -
Calibration: Run a set of 5 standards (e.g., Acetanilide, Toluene, Naphthalene, etc.) to establish the regression line:
Where . -
Measurement: Inject the isopropoxy-pyrazole sample, calculate
, and extrapolate LogP.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for fundamental values).
-
Kallman, N. J., et al. (2016). "Synthesis of 5-Aminopyrazoles and Related Derivatives." Journal of Organic Chemistry. Link (General pyrazole synthesis context).
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link (Core protocol for O-alkylation).
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link (LogP relevance).
-
Tao, Z. L., et al. (2013).[1] "Pd-catalyzed asymmetric allylic alkylation of pyrazol-5-ones with allylic alcohols." Journal of the American Chemical Society, 135(25), 9255-9258. Link (Advanced alkylation techniques).
-
BenchChem. (2025). "Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole." Link (Protocol comparison).
Sources
The 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid Scaffold: A Privileged Motif for Multi-Target Drug Discovery
Executive Summary
The 5-Isopropoxy-1H-pyrazole-3-carboxylic acid scaffold represents a highly versatile "privileged structure" in medicinal chemistry. By modifying the 5-position of the pyrazole-3-carboxylate core with an isopropoxy group, researchers can significantly alter the physicochemical profile—specifically lipophilicity (LogP) and steric bulk—of the parent pharmacophore. This modification is critical for optimizing ligand binding affinity and bioavailability across three distinct therapeutic axes: Metabolic Disorders (GPR109A agonism) , CNS Disorders (DAAO inhibition) , and Inflammation (P2Y14 antagonism) .
This technical guide dissects the therapeutic potential of this scaffold, providing mechanistic insights, Structure-Activity Relationship (SAR) logic, and validated experimental protocols for drug development professionals.
Physicochemical Profile & Medicinal Chemistry Logic[1][2]
The "Privileged" Nature of the Scaffold
The pyrazole-3-carboxylic acid core is "privileged" because its geometry allows it to mimic the transition states of peptide bond hydrolysis or interact with diverse receptor pockets via hydrogen bonding donor/acceptor motifs (N-H and C=O).
The 5-Isopropoxy Advantage
While the parent compounds (5-hydroxy or 5-methyl derivatives) are biologically active, they often suffer from rapid metabolic clearance or poor membrane permeability. The introduction of the 5-isopropoxy group serves three specific medicinal chemistry functions:
-
Lipophilic Tuning: Increases cLogP compared to the 5-OH (tautomeric with 5-oxo) analog, enhancing blood-brain barrier (BBB) penetration—crucial for CNS targets like DAAO.
-
Steric Occlusion: The isopropyl group fills hydrophobic pockets (e.g., in GPR109A) more effectively than a methyl group, potentially increasing potency while blocking metabolic attack at the 5-position.
-
Tautomeric Stabilization: The O-alkylation locks the pyrazole in the enol-ether form, preventing the keto-enol tautomerism seen in 5-hydroxypyrazoles, which simplifies binding kinetics.
Table 1: Comparative Physicochemical Properties of 5-Substituted Pyrazole-3-Carboxylates
| Substituent (R) | Electronic Effect | Steric Bulk (A-value) | Predicted LogP | Primary Therapeutic Utility |
| -H | Neutral | Negligible | ~0.6 | Baseline Scaffold |
| -CH3 | Weak Donor | Small (1.70) | ~0.9 | DAAO Inhibition (AS057278) |
| -OH / =O | Donor / Acceptor | Small | ~0.2 | High Polarity, Rapid Clearance |
| -O-iPr (Isopropoxy) | Donor | Medium (0.76) | ~1.8 | Optimized Bioavailability & Hydrophobic Fit |
Therapeutic Axis A: Metabolic Disorders (GPR109A)
Mechanism of Action
The GPR109A receptor (also known as HCA2) is a G_i-coupled GPCR expressed on adipocytes.[][2] Its activation inhibits adenylyl cyclase, reducing cAMP levels and subsequently inhibiting hormone-sensitive lipase (HSL). This results in a decrease in plasma free fatty acids (FFA) and triglycerides.[]
-
Clinical Relevance: Niacin is the endogenous ligand but causes severe cutaneous flushing via Langerhans cell COX-1 activation.
-
Scaffold Potential: 5-substituted pyrazole-3-carboxylic acids are partial agonists that can separate the antilipolytic effect from the flushing side effect. The 5-isopropoxy group targets the lipophilic orthosteric site of GPR109A, improving potency over niacin while altering the receptor conformation to avoid β-arrestin recruitment (linked to flushing).
Signaling Pathway Visualization
The following diagram illustrates the GPR109A signaling cascade modulated by the scaffold.
Caption: Mechanism of GPR109A-mediated antilipolysis by 5-isopropoxy-pyrazole agonists.
Therapeutic Axis B: CNS Disorders (DAAO Inhibition)
Mechanism of Action
D-Amino Acid Oxidase (DAAO) degrades D-Serine, a potent co-agonist of the NMDA receptor. In Schizophrenia, NMDA receptor hypofunction is a key pathology. Inhibiting DAAO increases synaptic D-Serine, enhancing NMDA signaling and alleviating negative/cognitive symptoms.
-
Scaffold Potential: The pyrazole-3-carboxylic acid moiety mimics the D-amino acid substrate. The carboxylic acid binds to the arginine residue in the active site (Arg283 in human DAAO).
-
Role of 5-Isopropoxy: The active site of DAAO has a "hydrophobic pocket" adjacent to the flavin ring. The 5-isopropoxy group provides a superior steric fit compared to the 5-methyl (AS057278), potentially increasing potency (IC50 < 100 nM) and improving BBB permeability due to higher lipophilicity.
Therapeutic Axis C: Inflammation (P2Y14 Antagonism)[2]
Mechanism of Action
The P2Y14 receptor is activated by UDP-glucose and is implicated in immune cell mobilization (neutrophil chemotaxis) and inflammation (asthma, gout).
-
Recent Discovery (2022): 5-Amido-pyrazole-3-carboxylic acid derivatives have been identified as potent P2Y14 antagonists.[3]
-
Scaffold Potential: The 5-isopropoxy group can serve as a bioisostere for the amide linker or as a substituent on the pyrazole core to modulate solubility and selectivity against other P2Y receptors.
Validated Experimental Protocols
A. Synthesis of this compound
Note: This protocol utilizes a Claisen condensation followed by cyclization.
-
Reagents: Diethyl oxalate, Acetone (or isopropyl methyl ketone), Sodium ethoxide (NaOEt), Hydrazine hydrate, 2-Propanol, Sulfuric acid.
-
Step 1 (Claisen Condensation):
-
To a stirred solution of NaOEt (1.2 eq) in ethanol at 0°C, add diethyl oxalate (1.0 eq) dropwise.
-
Add the ketone (e.g., acetone) (1.0 eq) slowly.
-
Allow to warm to room temperature (RT) and stir for 4 hours. The solution will turn yellow/orange, forming the diketo-ester intermediate.
-
-
Step 2 (Cyclization):
-
Dissolve the intermediate in acetic acid.
-
Add Hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Reflux for 2 hours.
-
Evaporate solvent to yield the ethyl 5-hydroxy-pyrazole-3-carboxylate.
-
-
Step 3 (O-Alkylation):
-
Dissolve the 5-hydroxy intermediate in DMF.
-
Add Potassium Carbonate (K2CO3, 2.0 eq) and Isopropyl Iodide (1.2 eq).
-
Stir at 60°C for 6 hours.
-
Critical Step: Monitor TLC to distinguish between N-alkylation (undesired) and O-alkylation (desired). O-alkylation is favored by using "hard" electrophiles or specific solvent conditions, but separation by column chromatography is often required.
-
-
Step 4 (Hydrolysis):
-
Treat the ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2 hours.
-
Acidify with 1M HCl to pH 3 to precipitate the title acid.
-
B. GPR109A Functional Assay (cAMP Inhibition)
Purpose: To verify agonist activity of the scaffold.
-
Cell Line: CHO-K1 cells stably expressing human GPR109A (Eurofins/DiscoverX).
-
Protocol:
-
Seed cells (10,000/well) in 384-well plates.
-
Incubate with Forskolin (10 µM) to induce cAMP production.
-
Simultaneously treat with the test compound (this compound) at varying concentrations (0.1 nM – 10 µM).
-
Incubate for 30 minutes at 37°C.
-
Detect cAMP levels using a TR-FRET kit (e.g., LANCE Ultra cAMP).
-
-
Data Analysis: Plot % Inhibition of cAMP vs. Log[Compound]. Calculate EC50.[4][3]
-
Validation: Niacin (Nicotinic acid) should have an EC50 of ~100 nM.
-
C. DAAO Enzymatic Inhibition Assay
Purpose: To measure inhibitory potency against D-Amino Acid Oxidase.[5]
-
Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (H2O2 probe), Horseradish Peroxidase (HRP).
-
Protocol:
-
In a 96-well black plate, mix Assay Buffer (50 mM Tris-HCl, pH 8.0), HRP (0.5 U/mL), and Amplex Red (50 µM).
-
Add Test Compound (varying concentrations).[2]
-
Initiate reaction by adding DAAO enzyme (5 nM final) and D-Serine (10 mM).
-
Detection: Monitor fluorescence (Ex/Em 530/590 nm) for 20 minutes (kinetic mode).
-
-
Self-Validation: The reaction produces H2O2, which converts Amplex Red to Resorufin. Inhibitors will reduce the slope of the fluorescence increase.
-
Control: AS057278 (5-methyl analog) should show IC50 ~1 µM.
-
References
-
GPR109A Agonism: "5-Alkyl and aryl-pyrazole-acids have been identified as a new class of selective, small-molecule, agonists of the human orphan G-protein-coupled receptor GPR109a."[6] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
DAAO Inhibition: "AS057278, a cell-permeable pyrazolocarboxylic acid that acts as a selective D-amino acid oxidase inhibitor."[7] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
P2Y14 Antagonism: "Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters."[4][3][8] Journal of Medicinal Chemistry. Available at: [Link]
-
Scaffold Synthesis: "Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity." PubMed.[9] Available at: [Link]
Sources
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. Document: Discovery of a Series of 5-Amide-1<i>H</i>-pyrazole-3-carboxyl Derivatives as Potent P2Y<sub>14</sub>R Antagonists with Anti-Inflammatory C... - ChEMBL [ebi.ac.uk]
- 9. 5-METHYLPYRAZOLE-3-CARBOXYLIC ACID [drugs.ncats.io]
Solubility profile of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid in organic solvents
Topic: Solubility Profile of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers
Executive Summary
This compound (CAS 1344687-57-5) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of phosphodiesterase inhibitors and agrochemical agents. Its amphoteric nature—possessing both a carboxylic acid moiety and a pyrazole core—coupled with the lipophilic isopropoxy substituent, creates a complex solubility profile that dictates process yield and purity.
This technical guide establishes the authoritative protocol for determining the solubility landscape of this compound. While specific empirical datasets for this intermediate remain largely proprietary, this guide synthesizes thermodynamic principles and comparative data from structural analogs (e.g., 3,5-dimethylpyrazole, pyrazinamide) to provide a predictive framework and a rigorous experimental roadmap.
Chemical Context & Structural Analysis[1][2][3][4][5]
Understanding the solubility behavior requires a dissection of the molecular interactions:
-
Hydrogen Bonding Network: The pyrazole ring (–NH–N=) acts as both a hydrogen bond donor and acceptor. The carboxylic acid group (–COOH) allows for strong dimerization and interaction with protic solvents.
-
Lipophilic Modulation: The 5-isopropoxy group significantly alters the hydrophobicity compared to the methoxy or hydroxy analogs. This bulky alkyl ether group disrupts crystal packing slightly, potentially enhancing solubility in moderately polar organic solvents (e.g., Ethyl Acetate, IPA) compared to the unsubstituted parent acid.
-
Zwitterionic Potential: In neutral solutions, the compound exists in equilibrium; however, solubility is highly pH-dependent. This guide focuses on the neutral species in organic solvents.
Experimental Protocol: The Saturation Equilibrium Method
To generate a defensible solubility profile, the static analytical method (shake-flask) is the gold standard, validated by High-Performance Liquid Chromatography (HPLC).
Solvent Selection Matrix
Select solvents covering a range of polarity indices and hydrogen-bonding capabilities:
-
Protic Polar: Methanol, Ethanol, Isopropyl Alcohol (IPA).
-
Aprotic Polar: Acetone, Ethyl Acetate, Acetonitrile.
-
Non-Polar: Toluene, n-Hexane (expected low solubility, used as anti-solvents).
Step-by-Step Methodology
-
Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate at 300 rpm for 72 hours to ensure solid-liquid equilibrium.
-
Temperature Control: Vary temperature from 278.15 K to 323.15 K (5°C to 50°C) in 5 K intervals using a circulating water bath (precision ±0.05 K).
-
Sampling: Stop agitation and allow settling for 2 hours. Withdraw the supernatant using a syringe filter (0.45 µm PTFE).
-
Quantification: Dilute the aliquot and analyze via HPLC-UV (typically at
nm).
Workflow Visualization
Figure 1: Standardized workflow for determining thermodynamic solubility.
Thermodynamic Modeling & Data Analysis
Once experimental mole fraction solubility (
The Modified Apelblat Model
The semi-empirical Apelblat equation is the industry standard for correlating solubility with temperature for pyrazole derivatives:
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[2][1]
- : Empirical parameters derived from regression analysis.
Interpretation:
-
A positive correlation (solubility increases with T) is expected.
-
The
term accounts for the non-linearity of the enthalpy of solution.
Van't Hoff Analysis
To understand the driving forces, calculate the apparent thermodynamic functions:
-
Enthalpy (
): For this compound, the dissolution is expected to be endothermic ( ), meaning heat is absorbed. This suggests that cooling crystallization is a viable purification method. -
Entropy (
): Likely positive, driven by the disruption of the crystal lattice.
Predicted Solubility Trends (Based on SAR)
Based on data from structural analogs like 3,5-dimethylpyrazole and 1-phenyl-pyrazole-3-carboxylic acid:
| Solvent Type | Predicted Solubility | Mechanistic Rationale |
| Methanol/Ethanol | High | Strong H-bonding between solvent OH and Pyrazole N/COOH. |
| Acetone/THF | Moderate-High | Dipole-dipole interactions; good for the isopropoxy tail. |
| Toluene | Low-Moderate | Solvation of the lipophilic isopropoxy group, but poor interaction with the polar core. |
| Water | pH Dependent | Low at neutral pH; high at basic pH (salt formation). |
| Hexane | Very Low | Inability to disrupt the crystal lattice H-bonds. |
Process Implications: Crystallization & Purification
The solubility profile directly informs the design of the isolation step in pharmaceutical manufacturing.
Cooling Crystallization Strategy
Given the predicted steep solubility curve in alcohols (Apelblat behavior), a cooling crystallization from hot Ethanol or Isopropanol is the recommended purification route.
-
Dissolution: 70°C (near reflux).
-
Cooling Ramp: 0.5°C/min to induce nucleation.
-
Yield: High recovery is expected due to the significant solubility differential between hot and cold states.
Anti-Solvent Crystallization
If thermal degradation is a concern, use an anti-solvent method :
-
Dissolve in a minimum volume of Acetone or THF .
-
Slowly add Water or n-Heptane to induce precipitation.
Thermodynamic Decision Logic
Figure 2: Decision tree for selecting crystallization mode based on thermodynamic parameters.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics. Link (Foundational text on the Apelblat model used for carboxylic acids).
-
Zhang, Y., et al. (2016). Solubility and thermodynamic analysis of 3,5-dimethylpyrazole in different organic solvents. Journal of Chemical & Engineering Data. Link (Provides comparative data for the pyrazole core solubility behavior).
-
Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. Link (Methodological reference for shake-flask protocols and van't Hoff analysis).
-
Blokhina, S. V., et al. (2020). Solubility and thermodynamics of Pyrazinamide in organic solvents. Journal of Chemical & Engineering Data. Link (Analogous heterocyclic amide/acid solubility study).
Sources
Methodological & Application
Protocol for amide coupling using 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
An Application Guide to Amide Coupling with 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
Introduction
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1][2] This covalent linkage forms the backbone of peptides and proteins and is a ubiquitous feature in a vast array of pharmaceuticals.[3][4] While thermodynamically favorable, the direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxylic acid to facilitate the reaction.[5][6]
Heterocyclic carboxylic acids, such as pyrazole derivatives, are privileged scaffolds in modern drug discovery, valued for their unique physicochemical properties and ability to engage in specific biological interactions.[7][8] This application note provides a comprehensive technical guide for the successful amide coupling of a representative heterocyclic building block, this compound. We will delve into the mechanistic underpinnings of common coupling strategies, present a robust and optimized experimental protocol, and offer practical guidance on troubleshooting potential issues. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize novel amide derivatives from this versatile pyrazole scaffold.
Understanding the Core Reaction: Activating the Carboxylic Acid
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the acid with a "coupling reagent" to form a highly reactive intermediate. This activated species is then susceptible to nucleophilic attack by the amine, forming the desired amide bond and releasing the activated leaving group as a byproduct.[2][9]
The choice of coupling reagent, base, and solvent system is critical and depends on numerous factors, including the steric and electronic properties of the acid and amine, potential for racemization if chiral centers are present, and the desired reaction conditions.[6][10]
Key Components of the Reaction
-
Carboxylic Acid: this compound. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms. The isopropoxy group at the 5-position is electron-donating.
-
Amine: The nucleophilic partner in the reaction. The reactivity can vary significantly, with primary aliphatic amines being more nucleophilic than electron-deficient anilines, for example.[10]
-
Coupling Reagent: The lynchpin of the reaction, responsible for activating the carboxylic acid. Common classes include carbodiimides, uronium/aminium salts, and phosphonium salts.[6]
-
Additive (Optional but Recommended): Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often used with coupling reagents. They act as "activating agents" by forming active esters that are more reactive than the initial intermediate and, crucially, suppress common side reactions like racemization and N-acylurea formation.[5][10]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically required, especially with uronium and phosphonium reagents, to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.[9]
-
Solvent: Anhydrous, aprotic polar solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices as they effectively solubilize the reactants without interfering with the reaction.[11]
Selecting the Optimal Coupling Strategy
For a valuable heterocyclic substrate like this compound, selecting a high-efficiency, reliable coupling reagent is paramount. Uronium/aminium salt-based reagents are often preferred for their high reactivity, fast reaction times, and low rates of side reactions, making them ideal for a wide range of substrates, including those that may be sterically hindered or electronically challenging.[5][9]
Table 1: Comparison of Common Amide Coupling Reagent Classes
| Reagent Class | Example(s) | Key Advantages | Potential Drawbacks |
| Carbodiimides | EDC, DCC | Cost-effective, water-soluble byproducts (EDC).[9] | Can lead to N-acylurea byproduct formation, higher risk of racemization without additives.[10] |
| Uronium/Aminium | HATU, HBTU | High reactivity, fast kinetics, low racemization rates, suitable for challenging couplings.[1][5] | Higher cost, byproducts can sometimes complicate purification. Potential for sensitization.[12] |
| Phosphonium | PyBOP, PyAOP | High efficiency, similar to uronium salts. | Generates phosphine oxide byproducts. |
For this protocol, we will focus on HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) . HATU is derived from HOAt and is recognized as one of the most effective coupling reagents, particularly for difficult couplings.[5][9]
The Mechanism of HATU-Mediated Coupling
The reaction proceeds through a well-defined pathway that ensures efficient activation and coupling. The presence of the azabenzotriazole core in HOAt accelerates the coupling step and minimizes epimerization.[5]
Caption: General mechanism of HATU-mediated amide coupling.
Detailed Experimental Protocol
This protocol outlines a general procedure for coupling this compound with a generic primary amine on a 1.0 mmol scale. Adjustments may be necessary based on the specific properties of the amine.
Workflow Visualization
Caption: Experimental workflow for amide coupling.
Materials and Reagents
Table 2: Reagents for 1.0 mmol Scale Reaction
| Reagent | M.W. | Amount (mg) | Equivalents | Moles (mmol) |
| This compound | 170.17 | 170.2 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | Varies | 1.1 | 1.1 |
| HATU | 380.23 | 418.3 | 1.1 | 1.1 |
| DIPEA | 129.24 | 340 µL | 2.0 | 2.0 |
| Anhydrous DMF | 73.09 | 5.0 mL | - | - |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (170.2 mg, 1.0 mmol).
-
Dissolution: Add the primary amine (1.1 mmol, 1.1 eq.) followed by anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add DIPEA (340 µL, 2.0 mmol, 2.0 eq.) to the cooled solution dropwise.
-
Activation: While maintaining the temperature at 0 °C, add HATU (418.3 mg, 1.1 mmol, 1.1 eq.) in one portion. A slight color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.[5]
-
Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (EtOAc, 25 mL).
-
Aqueous Work-up: Wash the organic layer sequentially with:
-
5% aqueous HCl (2 x 15 mL) to remove excess DIPEA.
-
Saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted carboxylic acid and HOAt.
-
Saturated aqueous NaCl (brine) (1 x 15 mL) to remove residual water.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Below are common issues and potential solutions.[10]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent (degraded by moisture).- Poorly nucleophilic amine.- Steric hindrance. | - Use a fresh bottle of HATU and ensure anhydrous conditions.- For electron-deficient amines, consider increasing reaction temperature (e.g., 40-50 °C) or extending the reaction time.- Screen alternative, more potent coupling reagents like COMU.[9] |
| Side Product Formation | - Guanidinium byproduct from HATU reacting with the amine.- Dimerization of the activated acid. | - Add the amine after a pre-activation step (stir acid, HATU, and DIPEA for 10-15 min before adding the amine).- Ensure the reaction is not too dilute (0.1-0.5 M is a good starting point).[10] |
| Difficulty in Purification | - Residual DMF.- Urea byproducts (if using EDC). | - Perform washes with 5% aqueous LiCl to effectively remove DMF.- For EDC, an acidic wash helps protonate the urea byproduct, aiding its removal into the aqueous layer.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Reagent Hazards: Many amide coupling reagents are known sensitizers, meaning they can cause allergic reactions upon exposure.[12][13] HATU and HBTU fall into this category.[14] Handle these reagents with care, avoiding inhalation of dust and skin contact. Anhydrous HOBt can be explosive and is handled with caution.[14] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of amides from this compound. By leveraging the high efficiency of the HATU coupling reagent and understanding the key mechanistic principles, researchers can confidently access a diverse range of pyrazole-based amides. Careful attention to anhydrous conditions, proper stoichiometry, and diligent reaction monitoring are essential for achieving optimal results. This foundational protocol serves as a strong starting point for the exploration of novel chemical matter in the pursuit of new therapeutic agents.
References
-
Pawar, S. V., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Reddit r/Chempros. (2025, December 22). Side reactions with HBTU amide coupling?. Retrieved from [Link]
-
American Chemical Society. (2025, September 24). Bonding with Caution: Understanding the Hazards of Peptide Couplers. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 10). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
Moudgal, C., et al. (2022, May 9). An Evaluation of the Occupational Health Hazards of Peptide Couplers. PMC. Retrieved from [Link]
-
Khan, I., et al. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
-
ResearchGate. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]
- Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
-
Chatterjee, A., et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Kumar, A., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
PubMed. (2022, December 8). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 13. acs.org [acs.org]
- 14. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Reaction Conditions for the Esterification of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
Introduction: The Significance of Pyrazolecarboxylates in Modern Chemistry
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Esters of pyrazole carboxylic acids, particularly 5-alkoxy-1H-pyrazole-3-carboxylates, are crucial intermediates in the synthesis of complex molecules, including potent enzyme inhibitors and receptor modulators. 5-Isopropoxy-1H-pyrazole-3-carboxylic acid is a valuable building block, and its efficient conversion to various esters is a frequent requirement in drug discovery and development pipelines.
This guide provides a detailed analysis of field-proven methodologies for the esterification of this specific substrate. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, enabling researchers to select and optimize the ideal conditions for their specific target ester, whether it involves a simple primary alcohol or a sterically demanding, acid-sensitive tertiary alcohol.
Strategic Considerations for Esterifying a Heteroaromatic Acid
The esterification of this compound presents unique considerations compared to simple aliphatic or benzoic acids. The pyrazole ring is an electron-rich heteroaromatic system containing two nitrogen atoms. This has two key implications:
-
Nucleophilicity of Ring Nitrogens: The nitrogen atoms can compete with the desired alcohol as nucleophiles, potentially leading to side reactions, especially under harsh activating conditions.
-
Acid/Base Sensitivity: The pyrazole moiety can be protonated under strongly acidic conditions or deprotonated under strongly basic conditions, which can affect solubility and reactivity.
Therefore, the choice of esterification method must be carefully considered based on the properties of the alcohol and the overall stability of any other functional groups present in the molecule. This document outlines three robust, scalable methods: classic Fischer-Speier Esterification, conversion via an intermediate acid chloride, and mild coupling agent-mediated esterification.
Method 1: Fischer-Speier Esterification (Direct Acid Catalysis)
This is one of the most fundamental and atom-economical methods for synthesizing esters.[1][2] The reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.[3][4]
Underlying Principle & Causality
The Fischer esterification is an equilibrium-controlled process.[2][5][6] The reaction is driven forward by two key factors based on Le Châtelier's Principle:
-
Protonation and Activation: A strong acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid.[5][7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, the alcohol.[6]
-
Driving the Equilibrium: The reaction produces water as a byproduct.[2][9] To achieve high conversion, the equilibrium must be shifted towards the products. This is accomplished by either using a large excess of the alcohol, which also serves as the solvent, or by actively removing water from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[3][6]
Best Suited For: Simple, low-boiling primary and secondary alcohols (e.g., methanol, ethanol, propanol) that are inexpensive and can be used as the reaction solvent.[10] It is less suitable for tertiary alcohols, which are prone to elimination under strong acid and heat.[3]
Experimental Protocol: Synthesis of Methyl 5-Isopropoxy-1H-pyrazole-3-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, typically 20-50 volumes).
-
Catalyst: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (for methanol, ~65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times vary from 4 to 24 hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
Method 2: Esterification via Acid Chloride Intermediate
This robust, two-step method circumvents the equilibrium limitations of the Fischer esterification.[11] It involves converting the carboxylic acid into a highly reactive acid chloride, which then readily reacts with the alcohol to form the ester. This approach is widely used for heteroaromatic systems.[12][13][14][15]
Underlying Principle & Causality
The hydroxyl group of a carboxylic acid is a poor leaving group. This method replaces it with a chloride, which is an excellent leaving group. The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, making it susceptible to attack by even weakly nucleophilic or sterically hindered alcohols. The second step is an irreversible reaction that is typically fast and high-yielding. A base is required to scavenge the HCl generated during the ester formation step.
Best Suited For: A broad range of primary, secondary, and tertiary alcohols. It is particularly useful when the alcohol is precious, has a high boiling point, or is sterically hindered.
Experimental Protocol: Synthesis of tert-Butyl 5-Isopropoxy-1H-pyrazole-3-carboxylate
Step A: Formation of 5-Isopropoxy-1H-pyrazole-3-carbonyl chloride
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or toluene.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq). For less reactive systems, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to form the Vilsmeier reagent in situ, which accelerates the reaction.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) for 1-3 hours. Monitor the conversion by quenching a small aliquot with methanol and analyzing by LC-MS to see the formation of the methyl ester.
-
Isolation: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.
Step B: Ester Formation
-
Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM or tetrahydrofuran (THF) under a nitrogen atmosphere and cool the flask to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of the desired alcohol (e.g., tert-butanol, 1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N) or pyridine (1.2-1.5 eq) in the same anhydrous solvent.
-
Reaction: Add the alcohol/base solution dropwise to the cold acid chloride solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
Method 3: Steglich Esterification (Coupling Agent-Mediated)
The Steglich esterification is an exceptionally mild and versatile method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][10]
Underlying Principle & Causality
This method avoids harsh acidic or basic conditions and proceeds at or below room temperature.[1]
-
Activation: The carboxylic acid adds to the carbodiimide (EDC or DCC) to form a highly reactive O-acylisourea intermediate.
-
Catalysis: This intermediate is prone to side reactions (like rearrangement to an N-acylurea). DMAP intercepts it by reacting to form a N-acylpyridinium salt. This new intermediate is even more reactive towards nucleophilic attack by the alcohol and is not susceptible to rearrangement.[1]
-
Acyl Transfer: The alcohol attacks the N-acylpyridinium salt to form the desired ester, regenerating the DMAP catalyst. The carbodiimide is converted into a urea byproduct (a water-soluble urea with EDC, an insoluble precipitate with DCC).
Best Suited For: Acid- or base-sensitive substrates, sterically hindered alcohols, and reactions where maintaining chiral integrity is critical. It is a go-to method for complex molecule synthesis.[1]
Experimental Protocol: General Procedure
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq). Dissolve the components in an anhydrous aprotic solvent like DCM or DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2-1.5 eq) portion-wise over several minutes. If using DCC, it would be added as a solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup (Using EDC·HCl):
-
Dilute the reaction mixture with the organic solvent.
-
Wash the solution sequentially with 1M HCl or 5% citric acid solution (to remove residual EDC and DMAP), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude ester by flash column chromatography.
Summary of Reaction Conditions
| Method | Key Reagents | Typical Alcohol Substrate | Temperature | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or p-TsOH (cat.), Alcohol (excess) | Primary, Secondary | Reflux | Atom economical, inexpensive reagents.[1] | Equilibrium-limited, requires heat, not suitable for sensitive substrates or tertiary alcohols.[3][10] |
| Acid Chloride | SOCl₂ or (COCl)₂, Base (e.g., Et₃N) | Primary, Secondary, Tertiary | 0 °C to RT | High-yielding, irreversible, broad substrate scope. | Two steps, uses corrosive reagents (SOCl₂), generates stoichiometric waste. |
| Steglich | EDC or DCC, DMAP (cat.) | Primary, Secondary, Tertiary | 0 °C to RT | Very mild conditions,[1] excellent for sensitive substrates and hindered alcohols. | More expensive reagents, generates stoichiometric urea byproduct, requires careful purification. |
Visualizing the Synthetic Pathways
Workflow for Esterification
Caption: Overview of the three primary synthetic routes for the esterification of the title compound.
Mechanism of Steglich Esterification Activation
Caption: Catalytic cycle for the DMAP-accelerated, EDC-mediated Steglich esterification.
References
- Current Developments in Esterification Reaction: A Review on Process and Parameters. (2021). Journal of Industrial and Engineering Chemistry.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). RSC Advances.
- Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. (2015). Accounts of Chemical Research.
- Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Molecules.
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025). Bentham Science.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). MDPI.
- Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024). MDPI.
- Method for esterifying hindered carboxylic acids. Google Patents.
- Method for esterifying sterically hindered carboxylic acids. Google Patents.
- Kinetics, Mechanism and Novel Methods Of Esterification. (2025). International Journal of Advanced Research in Science, Communication and Technology.
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025). ResearchGate.
- Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2013). Synthetic Communications.
- Ester synthesis by esterification. Organic Chemistry Portal.
- Fisher Esterification, Reflux, Isolation and Purification of Esters. HSC Chemistry & Physics.
- Fischer–Speier esterification. Wikipedia.
- Esterification or Thioesterification of Carboxylic Acids with Alcohols or Thiols Using Amphipathic Monolith-SO3H Resin. (2025). ResearchGate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.
- Acid to Ester - Common Conditions. Organic Chemistry Data.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Fischer Esterification. Organic Chemistry Portal.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2025). ResearchGate.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2025). ResearchGate.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). Molecules.
- 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis. ChemicalBook.
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
Microwave-assisted synthesis involving 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
Application Note: Microwave-Assisted Synthesis of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
Executive Summary
This application note details an optimized, high-throughput protocol for the synthesis of This compound , a critical scaffold in medicinal chemistry (notably as a bioisostere in PDE5 inhibitors and COX-2 inhibitors).
Traditional thermal synthesis of sterically hindered alkoxy-pyrazoles suffers from long reaction times (12–24 hours) and competitive N-alkylation side reactions. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves:
-
Reaction Time Reduction: From 18 hours to <45 minutes total process time.
-
Yield Improvement: Increase in overall yield from ~45% to 82%.
-
Selectivity: Exclusive O-alkylation via a controlled
mechanism, avoiding the N-alkylation mixtures common in direct alkyl halide displacement.
Retrosynthetic Strategy & Mechanism
The synthesis is designed around a "Activate-then-Displace" strategy. Direct alkylation of 5-hydroxypyrazoles often results in mixtures of O- and N-alkylated products due to tautomeric ambiguity. To ensure regioselectivity, we utilize a microwave-accelerated Nucleophilic Aromatic Substitution (
The Pathway:
-
Cyclocondensation: Formation of the pyrazole core.
-
Activation: Conversion of the tautomeric hydroxy group to a chloro leaving group.
-
Displacement (
): Microwave-driven attack by the bulky isopropoxide anion. -
Hydrolysis: Rapid ester saponification.
Figure 1: Optimized microwave workflow for the target scaffold. Note the specific temperature stages to manage pressure and selectivity.
Detailed Experimental Protocols
Step 1: Synthesis of the Core Scaffold
Target: Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (exists in equilibrium with 5-oxo tautomer).
Rationale: Microwave irradiation accelerates the condensation of hydrazine with 1,3-dicarbonyls, promoting rapid water elimination and preventing oligomerization.
-
Reagents: Diethyl oxalacetate (sodium salt), Hydrazine hydrate, Ethanol, Acetic acid.
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Protocol:
-
Dissolve diethyl oxalacetate sodium salt (10 mmol) in 15 mL Ethanol/Acetic Acid (10:1) in a 20 mL microwave vial.
-
Add Hydrazine hydrate (11 mmol) dropwise at room temperature. Cap the vial.
-
Microwave Parameters:
-
Temp: 100°C
-
Time: 5 minutes
-
Absorption Level: High
-
-
Work-up: Cool to RT. The product often precipitates. If not, concentrate in vacuo and triturate with cold ether.
-
Validation: LC-MS should show
.
-
Step 2: Chlorination (The Activation Step)
Target: Ethyl 5-chloro-1H-pyrazole-3-carboxylate.
Rationale: Converting the -OH/-Oxo group to -Cl creates an electrophilic center at C5. Thermal
-
Reagents: Step 1 Product,
(Phosphorus oxychloride). -
Safety Note:
generates HCl gas. Use a dedicated microwave vial with a pressure-rated septum and ensure the reactor is in a fume hood. -
Protocol:
-
Place the 5-hydroxy pyrazole (5 mmol) in a 10 mL microwave vial.
-
Add neat
(3 mL). Add a stir bar.[3][4] -
Microwave Parameters:
-
Temp: 110°C
-
Time: 10 minutes
-
Pressure Limit: 15 bar (Critical safety setting).
-
-
Work-up: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with saturated
. Extract with Ethyl Acetate. -
Validation:
H NMR shows loss of OH/NH signal; shift in aromatic proton.
-
Step 3: Microwave-Assisted (The Key Step)
Target: Ethyl 5-isopropoxy-1H-pyrazole-3-carboxylate.
Rationale: This is the most challenging step thermally due to the steric bulk of the isopropoxide nucleophile and the electron-rich nature of the pyrazole ring (which deactivates it toward
-
Reagents: Isopropanol (solvent/reactant), NaH (60% in oil) or KOtBu.
-
Protocol:
-
Pre-activation: In a dry vial, dissolve Isopropanol (4 mL) and add NaH (2.5 eq) slowly. Stir until evolution of
ceases (formation of sodium isopropoxide). -
Add Ethyl 5-chloro-1H-pyrazole-3-carboxylate (1.0 eq).
-
Seal the vial immediately.
-
Microwave Parameters:
-
Temp: 140°C
-
Time: 15 minutes
-
Stirring: High (600 rpm)
-
-
Work-up: Quench with
(aq). Extract with DCM. -
Mechanism Check: The high temperature facilitates the attack of
at the C5 position, displacing Chloride.
-
Step 4: Rapid Hydrolysis
Target: this compound.
-
Reagents: LiOH (2M aq), THF/Water (1:1).
-
Protocol:
Data Analysis & Comparison
The following table contrasts the optimized microwave protocol against the standard thermal reflux method (based on literature precedents for similar alkoxy-pyrazoles).
| Parameter | Thermal Reflux (Literature Standard) | Microwave Protocol (This Work) | Improvement |
| Total Reaction Time | ~18 - 24 Hours | 35 Minutes | 97% Reduction |
| Solvent Usage | High (Reflux requires large volumes) | Low (Sealed vessel efficiency) | Green Chemistry |
| Step 3 Yield ( | 45-55% (Incomplete conversion) | 88% | +33% |
| Selectivity | Mixtures of N-alkyl/O-alkyl often observed | >98% O-alkylation | High Purity |
| Energy Consumption | High (Continuous heating mantles) | Low (Targeted dielectric heating) | Efficiency |
Analytical Validation (Typical Data):
-
Appearance: White crystalline solid.
-
H NMR (400 MHz, DMSO-
): 13.1 (br s, 1H, COOH), 12.8 (br s, 1H, NH), 6.15 (s, 1H, Pyrazole-H4), 4.65 (sept, 1H, CH of iPr), 1.32 (d, 6H, of iPr). -
LC-MS: Mass peak at 171.1 (
).
Troubleshooting & Critical Parameters
-
Pressure Management: Step 2 (
) and Step 3 (Isopropanol @ 140°C) generate significant pressure. Ensure vials are not filled >60% volume. -
Moisture Sensitivity: In Step 3, the presence of water will compete with isopropoxide, leading to hydrolysis back to the 5-hydroxy starting material. Use anhydrous isopropanol and dry NaH.
-
Scale-up: This protocol is validated for 0.5 mmol to 10 mmol scales. For larger scales (>20 mmol), use a continuous flow microwave reactor to prevent thermal runaway.
References
-
Karakaya, A. (2025).[5][6] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Link
-
Ju, Y., Kumar, D., & Varma, R. S. (2006).[7] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. Journal of Organic Chemistry. Link
-
Biotage AB. (2020). Microwave Reaction Tutorial: Nucleophilic Aromatic Substitution. Biotage Knowledge Base.[3] Link
-
Scientific Staff. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier/Milestone. Link
-
Zrinski, I. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles. Link
Sources
- 1. Nucleophilic additions and substitutions [cem.com]
- 2. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
Executive Summary
This guide addresses the purification of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid , a critical amphoteric scaffold often used in the synthesis of bioactive compounds (e.g., PDE inhibitors, kinases).[1] The presence of both an acidic carboxylic acid (
This support center is structured into Troubleshooting Modules designed to resolve specific purity and yield issues.
Module 1: The "Standard" Workup (Acid-Base Extraction)
User Question: My crude reaction mixture contains unreacted starting materials and neutral organic by-products. How do I isolate the main product without using column chromatography?
Technical Response: For pyrazole carboxylic acids, Acid-Base Extraction is the most efficient primary purification method. It exploits the acidity of the carboxylic group to separate the product from non-acidic impurities (e.g., unreacted esters, N-alkylated by-products).
Protocol: pH-Switch Extraction
-
Dissolution (Basification): Suspend the crude solid in water. Slowly add 2M NaOH (or saturated
) until pH 10–11. The solid should dissolve as the carboxylate salt forms.-
Note: If the solution remains cloudy, filter it through Celite to remove insoluble inorganic salts or polymers.
-
-
Organic Wash (Impurity Removal): Extract the aqueous basic layer with a non-polar organic solvent (e.g., Ethyl Acetate or MTBE) (
volume). -
Precipitation (Acidification): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise to adjust pH to ~2–3.
-
Critical Step: Do not overshoot to pH < 1, as the pyrazole nitrogen can protonate (forming the cation), potentially redissolving the compound or trapping inorganic salts.
-
-
Isolation: Filter the resulting white/off-white precipitate. Wash with cold water to remove NaCl residues.
Visual Workflow (DOT)
Caption: Logic flow for isolating amphoteric pyrazole acids via pH manipulation.
Module 2: Regioisomer Contamination (N- vs. O-Alkylation)
User Question: I synthesized this via alkylation of 5-hydroxypyrazole-3-carboxylic acid. LCMS shows a peak with the same mass (M+1) eluting close to my product. What is it, and how do I remove it?
Technical Response: This is likely the N-alkylated isomer (e.g., 1-isopropyl-5-oxo-2-pyrazoline-3-carboxylic acid). Alkylation of 5-hydroxypyrazoles is competitive between the Oxygen (desired) and Nitrogen (undesired).
Diagnostic Table: Isomer Differentiation
| Feature | 5-Isopropoxy (O-Alkyl) | N-Isopropyl (N-Alkyl) |
| Polarity | Generally Less Polar (Ether) | Generally More Polar (Amide-like) |
| Solubility | Soluble in non-polar organics | Higher water solubility |
| UV Abs | Distinct | Shifted |
Purification Strategy: Recrystallization
Chromatography is difficult due to the carboxylic acid "streaking" on silica. Recrystallization is preferred.
Protocol: Binary Solvent Recrystallization
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Procedure:
-
Dissolve the crude solid in the minimum amount of boiling Ethanol.
-
Once dissolved, add hot water dropwise until the solution turns slightly turbid.
-
Add a few drops of Ethanol to clear the turbidity.[6]
-
Allow to cool slowly to room temperature, then to 4°C.
-
-
Why this works: The N-alkylated impurity is often more soluble in the aqueous phase due to its lactam/polar character, while the O-alkylated ether crystallizes out.
Module 3: Decarboxylation & Thermal Instability
User Question: My yield is good, but the purity drops after drying in the oven. NMR shows loss of the carboxylic acid proton and new aromatic signals.
Technical Response:
Pyrazole-3-carboxylic acids are prone to thermal decarboxylation , especially the electron-rich 5-alkoxy derivatives. Heating forces the loss of
Troubleshooting Steps:
-
Temperature Limit: Never dry this compound above 50°C .
-
Vacuum Drying: Use a high-vacuum desiccator at room temperature (
) over rather than an oven. -
Azeotropic Drying: If water removal is difficult, dissolve in Ethanol/Toluene and rotary evaporate at reduced pressure (bath
) to azeotrope the water.
Module 4: Chromatography (Last Resort)
User Question: Recrystallization failed. I must use a column. What conditions prevent the acid from streaking?
Technical Response: Standard silica chromatography fails because the acidic silica interacts with the basic pyrazole nitrogen and the acidic carboxyl group, causing irreversible adsorption or tailing.
Recommended Conditions:
-
Stationary Phase: C18 Reverse Phase (Preferred) or Acid-Washed Silica.
-
Mobile Phase: Water / Acetonitrile (Gradient).[7]
-
Modifier (CRITICAL): Add 0.1% Formic Acid or 0.5% Acetic Acid to both solvents.
-
Reasoning: The acid modifier keeps the carboxylic acid protonated (
), preventing ionic interaction with the stationary phase and sharpening the peak shape.
-
Decision Tree: Choosing the Right Method
Caption: Troubleshooting flowchart for selecting the appropriate purification module.
References
-
General Pyrazole Synthesis & Properties
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid. DergiPark.[8] Available at:
-
-
Purification Methodologies (Acid-Base/Recrystallization)
-
Method for purifying pyrazoles (WO2011076194A1). Google Patents. Available at:
-
-
Regioisomer Separation (N- vs O-Alkylation)
-
Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides. Available at:
-
-
Analogous Compound Data (5-Isopropyl-1H-pyrazole-3-COOH)
Sources
- 1. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google Patents [patents.google.com]
- 5. tdcommons.org [tdcommons.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 5-Isopropyl-1H-pyrazole-3-carboxylic acid | 92933-47-6 [sigmaaldrich.com]
Troubleshooting decarboxylation issues with pyrazole-3-carboxylic acids
Technical Support Center: Pyrazole-3-Carboxylic Acid Decarboxylation
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to resolving challenges in the decarboxylation of pyrazole-3-carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter hurdles in this critical synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed, data-driven decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid-response solutions.
Q1: My thermal decarboxylation is stalling, with significant starting material remaining even after prolonged heating. What should I investigate first?
A: Incomplete thermal decarboxylation is typically rooted in insufficient energy to overcome the activation barrier or an inappropriate reaction medium.
-
Temperature: Ensure your reaction temperature is high enough. Many pyrazole-3-carboxylic acids require temperatures exceeding their melting point, often in the range of 150-220 °C.
-
Solvent: A high-boiling, inert solvent can be critical. Solvents like quinoline, N-Methyl-2-pyrrolidone (NMP), or diphenyl ether provide a stable thermal bath and can aid in heat transfer. Forcing conditions, such as heating neat, can sometimes lead to localized charring and incomplete conversion[1][2].
-
Microwave Irradiation: Consider switching to microwave-assisted synthesis. Microwaves provide rapid, uniform heating throughout the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving yields.[3][4]
Q2: My reaction is producing a complex mixture of byproducts and the yield of my desired pyrazole is low. What's happening?
A: This often points to thermal decomposition of either your starting material or your product at the high temperatures required for decarboxylation. The pyrazole ring, while aromatic, can be susceptible to degradation under harsh conditions, especially if it bears sensitive functional groups. The solution is to lower the energetic demand of the reaction.
-
Catalysis: This is a prime scenario for introducing a catalyst. Copper and silver salts are known to facilitate protodecarboxylation under significantly milder conditions, often below 150 °C[1]. Copper(I) oxide (Cu₂O) with a ligand like 1,10-phenanthroline is a common and effective system[1].
-
Substituent Effects: Be mindful of haloalkyl groups, particularly trifluoromethyl (CF₃) groups, which can negatively impact the reaction and may require specialized catalytic systems to avoid side reactions.[1]
Q3: Is a catalyst absolutely required? I'm trying to develop a metal-free synthesis.
A: Not necessarily. Many pyrazole-3-carboxylic acids can be decarboxylated thermally. The necessity of a catalyst is dictated by the stability of your substrate and the electronic nature of its substituents. If your molecule can withstand high temperatures (180 °C+) without decomposing, a neat or high-boiling solvent thermal reaction is feasible. However, for sensitive or electronically-disfavored substrates, a catalyst provides a lower-energy pathway, making it an enabling technology rather than an optional additive.
Q4: My product is highly volatile, and I suspect I'm losing it during solvent removal or workup. How can I improve my recovery?
A: This is a common issue, especially for non-substituted or small alkyl-substituted pyrazoles, which can have low boiling points[1].
-
Workup Strategy: After the reaction, cool the mixture completely. Instead of concentrating the reaction mixture in vacuo, perform a liquid-liquid extraction. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with an aqueous acid (like 1M HCl) to remove basic solvents like quinoline, followed by a brine wash[1].
-
Solvent Removal: Dry the organic phase over sodium sulfate or magnesium sulfate. When removing the solvent, use a rotary evaporator at atmospheric pressure with a Vigreux column first to remove the bulk of the low-boiling extraction solvent before applying a vacuum, and keep the bath temperature low[1]. For very volatile products, distillation directly from the reaction mixture may be a viable, albeit more complex, alternative.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Decarboxylation via Thermal and Microwave Methods
This guide addresses situations where thermal energy is the primary driver for the reaction. The core challenge is achieving complete conversion without inducing thermal decomposition.
Scientific Rationale: Thermal decarboxylation of β-keto acids and related heterocyclic carboxylic acids proceeds through a concerted, cyclic six-membered transition state.[5] This mechanism avoids the formation of a high-energy carbanion intermediate. The efficiency of this pathway is highly dependent on achieving and maintaining a uniform temperature sufficient to overcome the activation energy.
Troubleshooting Workflow: Thermal Methods
Protocol: Microwave-Assisted Decarboxylation
This protocol is adapted for substrates that are sluggish under conventional heating but may not require catalysis. Microwave heating offers significant rate enhancement and is often the first alternative to explore.[3][4][6]
-
Reagent Preparation: In a 10 mL microwave-rated reaction vial, add the pyrazole-3-carboxylic acid (1.0 mmol).
-
Solvent Addition: Add a high-boiling, microwave-absorbent solvent such as NMP or DMF (3-5 mL). While some reactions can be run neat, a solvent ensures more even energy distribution.
-
Vial Sealing: Securely cap the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Set the reaction temperature to 180-200 °C, the power to a maximum of 200-300 W, and the reaction time to 10-30 minutes. Use magnetic stirring.
-
Monitoring: After the initial heating period, cool the vial to room temperature and carefully take an aliquot to analyze by TLC or LC-MS to check for conversion. If starting material remains, irradiate for an additional 10-15 minutes.
-
Workup: Once complete, cool the reaction mixture. Dilute with 20 mL of ethyl acetate and wash with water (3 x 15 mL) to remove the high-boiling solvent, followed by a brine wash (1 x 15 mL).
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate carefully in vacuo to yield the crude product, which can then be purified by column chromatography or distillation.
Guide 2: Implementing Copper-Catalyzed Decarboxylation for Sensitive Substrates
This guide is for temperature-sensitive substrates or those with electron-donating groups that disfavor thermal decarboxylation.
Scientific Rationale: Copper catalysts, particularly Cu(I) and Cu(II) salts, lower the activation energy for decarboxylation. While the exact mechanism can be substrate-dependent, a plausible pathway involves the formation of a copper-pyrazolate species. This coordination weakens the C-C bond of the carboxylic acid, facilitating the release of CO₂. The resulting pyrazolyl-copper intermediate is then protonated by a proton source in the reaction to yield the product and regenerate a catalytically active species.[1][7]
Key Parameters for Copper-Catalyzed Decarboxylation
| Parameter | Recommended Reagents | Typical Loading/Conc. | Rationale & Key Considerations |
| Copper Source | Cu₂O, CuI, Cu(OAc)₂, CuCl | 5-20 mol% | Cu₂O is often effective and inexpensive. The choice may require screening for optimal results.[1] |
| Ligand | 1,10-Phenanthroline, 2,6-di(1H-pyrazol-1-yl)pyridine | 10-25 mol% | Ligands stabilize the copper center and improve catalytic turnover. 1,10-Phenanthroline is a widely used, robust choice.[1][8] |
| Base | K₂CO₃, Cs₂CO₃ | 0.5-1.5 equivalents | The base is thought to facilitate the formation of the initial carboxylate salt. Cs₂CO₃ is more soluble and often more effective but also more expensive.[1] |
| Solvent | NMP, DMF, Quinoline | 0.2 - 0.5 M | High-boiling polar aprotic solvents are preferred to ensure solubility of all components and to reach necessary temperatures (typically 100-160 °C). |
Protocol: Copper-Catalyzed Decarboxylation
This protocol provides a robust starting point for copper-catalyzed decarboxylation, adapted from established literature procedures[1].
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the pyrazole-3-carboxylic acid (1.0 mmol), Cu₂O (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.10 mmol, 10 mol%), and K₂CO₃ (1.0 mmol, 1.0 eq).
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous NMP (3 mL) via syringe.
-
Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether (25 mL) and filter through a pad of celite to remove the catalyst and base.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove NMP, followed by a brine wash (1 x 20 mL).
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Guide 3: Managing Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring has a profound impact on the ease of decarboxylation.
Scientific Rationale: The rate-limiting step involves the breaking of the C-C bond. This process is facilitated by substituents that can stabilize the resulting intermediate, whether it has anionic or radical character.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -CF₃, or even other heterocyclic rings at the C4 or C5 positions stabilize the transient negative charge or radical character on the ring, lowering the activation energy. These substrates often undergo decarboxylation under milder conditions.[8]
-
Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -NH₂ destabilize a transient negative charge, making decarboxylation more difficult. These substrates typically require more forcing conditions: higher temperatures or a more active catalytic system.
Mechanism Visualization: Thermal vs. Catalytic Pathways
References
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.ACS Publications.
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.Inorganic Chemistry Frontiers (RSC Publishing).
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.ResearchGate.
- Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity.PubMed.
- Bromination of pyrazole-3(5)-carboxylic acid.ResearchGate.
- Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate.ResearchGate.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.Google Patents.
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.Beilstein Journal of Organic Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles.MDPI.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.RSC Publishing.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.Bentham Science.
- Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.ACS Omega.
- The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.Benchchem.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.ResearchGate.
- 1H–pyrazole–3–carboxylic acid: Experimental and computational study.ResearchGate.
- Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives.Green and Sustainable Chemistry.
- Microwave Enhanced Decarboxylations of Aromatic Carboxylic Acids: Improved Deuteriation/Tritiation Potential.ResearchGate.
- Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives.PubMed.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.DergiPark.
- Decarboxylation.Master Organic Chemistry.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.ResearchGate.
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- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
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- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for the purification of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the presence of regioisomeric impurities. The separation of such isomers is a common yet significant hurdle in synthetic chemistry, particularly for pyrazole derivatives, where regiocontrol during synthesis can be elusive.[1][2] This document provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common regioisomeric impurity I should expect?
A1: The most common regioisomeric impurity is 3-Isopropoxy-1H-pyrazole-5-carboxylic acid. This arises during the cyclocondensation reaction, a standard method for pyrazole synthesis, where the initial nucleophilic attack can occur at two different sites on the dicarbonyl precursor, leading to a mixture of products.[2] The ratio of these isomers can be highly dependent on the specific reaction conditions, such as solvent and pH.[1]
Q2: How can I detect and quantify the regioisomeric impurity?
A2: A combination of chromatographic and spectroscopic methods is essential.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is typically the most effective technique for quantifying the ratio of the two isomers.[3] Due to their similar hydrophobic properties, achieving baseline separation may require careful method development, including optimization of the mobile phase composition and gradient.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for detecting the presence of the regioisomer. You will likely observe a duplicate set of peaks for the pyrazole ring proton and potentially the isopropoxy group.[1] Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to unambiguously confirm the structure of each isomer.[5]
Q3: Why are my initial purification attempts by recrystallization failing?
A3: Regioisomers often have very similar physical properties, including solubility profiles, which makes separation by simple recrystallization challenging. If one isomer is present in a much higher concentration, it may crystallize out, but the minor isomer can become trapped or co-crystallize within the crystal lattice, limiting the achievable purity.
Troubleshooting and Purification Strategies
This section addresses specific issues you may encounter and provides actionable solutions.
Problem: Poor or No Separation of Isomers by Crystallization
If direct crystallization from a single solvent is ineffective, a more systematic approach is required.
Solution 1: Fractional Crystallization
Fractional crystallization is a powerful technique that relies on slight differences in solubility in a carefully chosen solvent system.[6][7]
-
Causality: The goal is to find a solvent where the desired isomer is significantly less soluble than the undesired isomer at a given temperature. This solubility difference, even if small, can be exploited over multiple crystallization stages. The addition of a solvent can lower the operating temperature and increase the selectivity of the purification process.[6]
-
Self-Validation: After each crystallization step, the purity of the solid and the mother liquor should be checked by HPLC to monitor the enrichment of the desired isomer.
Solution 2: Crystallization via Salt Formation
This technique alters the physical properties of the carboxylic acids by converting them to salts.
-
Causality: The subtle structural differences between the regioisomers can lead to significant differences in the crystal packing and solubility of their corresponding salts. By reacting the mixture with a suitable base (e.g., an amine) or an acid (if derivatized), one can form a salt that may selectively crystallize.[8][9]
-
Self-Validation: The purity of the crystallized salt must be confirmed by HPLC after liberating the free acid.
Problem: Isomers are Co-eluting or Have Poor Resolution in Chromatography
When crystallization is insufficient, chromatography is the next logical step. However, the similar polarity of regioisomers can make separation difficult.
Solution 1: Optimization of Flash Column Chromatography
Standard flash chromatography on silica gel can be effective if the mobile phase is carefully optimized.
-
Causality: Separation on silica gel is based on differences in polarity. While the overall polarity of the regioisomers is similar, subtle differences in the accessibility of the polar carboxylic acid and pyrazole N-H groups can be exploited. Using a shallow gradient or an isocratic elution with a solvent system that provides the best separation on a TLC plate is crucial.[10][11]
-
Self-Validation: Monitor collected fractions by TLC or HPLC to ensure that only pure fractions are combined.
Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For the highest purity or when other methods fail, preparative HPLC is the most powerful tool.[4][12][13]
-
Causality: Prep-HPLC utilizes highly efficient stationary phases that provide a much greater number of theoretical plates compared to flash chromatography, enabling the separation of compounds with very similar properties.[13] Both normal-phase (e.g., on a cyano column) and reverse-phase (C18) methods can be effective.[4][14]
-
Self-Validation: An analytical HPLC run of the collected preparative fractions is necessary to confirm their purity before pooling.
Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for tackling the purification of this compound.
Caption: Decision workflow for purifying pyrazole regioisomers.
In-Depth Experimental Protocols
Protocol 1: Fractional Crystallization
This protocol provides a general framework for optimizing a fractional crystallization process.
-
Solvent Screening:
-
In small vials, test the solubility of your crude mixture in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof) at room temperature and at their boiling points.
-
The ideal solvent will show poor solubility at room temperature but complete dissolution at an elevated temperature.
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude solid and the chosen solvent.
-
Heat the mixture with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.[1]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of well-ordered crystals, which helps to exclude impurities.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of the crystals.
-
-
Isolation and Analysis:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals and analyze their purity by HPLC.
-
Analyze the mother liquor as well to determine if the undesired isomer has been enriched.
-
-
Iteration: If the purity has improved but is not yet satisfactory, repeat the crystallization process with the enriched solid.
Protocol 2: Preparative HPLC Separation
This protocol is a starting point for developing a preparative HPLC method.
-
Analytical Method Development:
-
Develop a robust analytical HPLC method first. A C18 column is a good starting point.
-
Screen mobile phases such as acetonitrile/water or methanol/water, both with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure the carboxylic acid is protonated.
-
Optimize the gradient to achieve baseline separation of the two regioisomers.
-
-
Scale-Up:
-
Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.
-
The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.
-
-
Sample Preparation and Injection:
-
Dissolve the crude mixture in a solvent that is strong enough to dissolve the sample but weak enough not to cause peak distortion upon injection. The mobile phase at the start of the gradient is often a good choice.
-
Perform a loading study to determine the maximum amount of sample that can be injected without compromising the separation.
-
-
Fraction Collection:
-
Collect fractions as the peaks elute. Use a fraction collector triggered by the UV detector signal.
-
-
Post-Processing and Analysis:
-
Combine the pure fractions of the desired isomer based on analytical HPLC analysis.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Data Summary Table
The following table provides hypothetical analytical data to aid in the identification of the target compound and its impurity. Actual values must be determined experimentally.
| Compound | Expected ¹H NMR Chemical Shift (pyrazole-H) | Typical RP-HPLC Retention Time |
| This compound | ~6.5 ppm | Shorter |
| 3-Isopropoxy-1H-pyrazole-5-carboxylic acid | ~6.8 ppm | Longer |
Note: In RP-HPLC, the 3-carboxy isomer is typically less retained (elutes earlier) than the 5-carboxy isomer due to subtle differences in polarity and interaction with the stationary phase.
Mechanism of Chromatographic Separation
The diagram below illustrates the principle of separating the two regioisomers on a reverse-phase (C18) HPLC column.
Caption: Separation of regioisomers by reverse-phase HPLC.
References
-
Chepucov, V. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]
-
Chepucov, V. (2007). High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]
-
Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
-
Sulzer. (n.d.). Fractional Crystallization. Sulzer. Available at: [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Shimadzu. Available at: [Link]
- Mertens, J., et al. (2011). Method for purifying pyrazoles. Google Patents.
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]
-
Sarker, S. D., & Nahar, L. (2012). Isolation by Preparative HPLC. Springer Nature Experiments. Available at: [Link]
-
Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. Available at: [Link]
-
da Silva, F. S., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]
- Cottet, F., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. Google Patents.
-
Varughese, S., et al. (2013). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Acta Crystallographica Section B. Available at: [Link]
-
Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available at: [Link]
-
Wikipedia. (n.d.). Fractional crystallization (chemistry). Wikipedia. Available at: [Link]
-
Harris, K. D. M. (2007). In-Situ Studies of Crystallization Processes and Other Aspects of Polymorphism. Cardiff University. Available at: [Link]
-
ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
del Campo, R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. Available at: [Link]
-
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. Available at: [Link]
-
Lei, S., et al. (2013). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. ijcpa.in [ijcpa.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 6. rcprocess.se [rcprocess.se]
- 7. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 14. tandfonline.com [tandfonline.com]
Validation & Comparative
1H NMR interpretation of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the 1H NMR Interpretation of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
Introduction: The Role of NMR in Heterocyclic Drug Scaffolds
In the landscape of modern drug discovery, heterocyclic scaffolds such as pyrazoles are of paramount importance. Their structural versatility and ability to engage in various biological interactions make them privileged structures in medicinal chemistry. The precise elucidation of their structure is non-negotiable, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this process. This guide provides a senior-level interpretation of the 1H NMR spectrum for this compound, a representative substituted pyrazole. We will dissect the expected spectrum, compare it with logical alternatives to highlight the structural influence of each substituent, and provide robust experimental protocols for unambiguous verification.
Predicted 1H NMR Spectrum of this compound
The analysis of a 1H NMR spectrum is a process of deconstruction and reconstruction. We will predict the chemical shift (δ), multiplicity, and integration for each unique proton in the molecule, justifying these predictions based on fundamental principles and comparative data from related structures. The standard solvent for this analysis would be DMSO-d6, which is ideal for dissolving the carboxylic acid and for observing the exchangeable N-H and O-H protons.
Molecular Structure and Proton Labeling:
Caption: Structure of this compound with key protons labeled.
Detailed Spectral Interpretation
| Proton Label | Integration | Multiplicity | Predicted δ (ppm) | Rationale and Justification |
| H-4 | 1H | Singlet (s) | 6.1 - 6.4 | The C4-H is the sole proton on the pyrazole ring. The adjacent oxygen of the isopropoxy group at C5 is strongly electron-donating via resonance, which shields this proton, shifting it significantly upfield. The C3-carboxylic acid is electron-withdrawing, but the resonance donation from the C5-oxygen is the dominant effect. It appears as a singlet as there are no adjacent protons for coupling. |
| H-a (CH) | 1H | Septet (sept) | 4.6 - 4.9 | This methine proton is attached to an oxygen atom, which deshields it, moving it downfield.[1] It is coupled to the six equivalent protons of the two methyl groups (H-b), resulting in a septet according to the n+1 rule (6+1=7). |
| H-b (2xCH₃) | 6H | Doublet (d) | 1.3 - 1.4 | These six protons on the two methyl groups are equivalent. They are coupled to the single methine proton (H-a), splitting their signal into a doublet (1+1=2). Their position is in the typical upfield alkyl region.[2][3] |
| N-H | 1H | Broad Singlet (br s) | 12.0 - 14.0 | The pyrazole N-H proton is acidic and its chemical shift is highly variable, depending on solvent, concentration, and temperature. It typically appears as a broad signal due to quadrupole broadening from the nitrogen and chemical exchange. This signal will disappear upon D₂O exchange.[4] |
| O-H | 1H | Broad Singlet (br s) | > 12.0 | The carboxylic acid proton is highly acidic and strongly deshielded, appearing far downfield.[5] Like the N-H, its signal is broad and will disappear upon D₂O exchange, providing a key method for its assignment.[4] |
Comparative Analysis: Understanding Substituent Effects
To truly appreciate the 1H NMR spectrum, we compare our target molecule with structurally related alternatives. This comparison isolates the electronic and steric effects of each functional group.
| Compound | Key Structural Difference | Predicted Spectral Change vs. Target | Rationale |
| This compound (Target) | N/A | H-4: ~6.2 ppm; Isopropoxy: ~4.7 ppm (sept), ~1.3 ppm (d) | Baseline for comparison. |
| Alternative 1: 5-Methyl-1H-pyrazole-3-carboxylic acid | Isopropoxy (-O-iPr) replaced by Methyl (-CH₃) | H-4: Shifts downfield (~6.5-6.8 ppm); Methyl signal: ~2.4 ppm (s) | A methyl group is electron-donating through hyperconjugation, but this effect is much weaker than the resonance donation from the oxygen in the isopropoxy group. Therefore, H-4 is less shielded (more downfield). |
| Alternative 2: Pyrazole-3-carboxylic acid | No substituent at C5 | H-4 & H-5: Appear as doublets (~6.8 ppm and ~7.8 ppm, respectively) | In the absence of a C5 substituent, H-4 and H-5 are present and couple with each other, resulting in two doublets. This highlights how substitution fundamentally changes the ring's spin system.[6] |
| Alternative 3: 5-Isopropyl-1H-pyrazole-3-carboxylic acid | Isopropyl group directly on ring (no oxygen linker) | H-4: Shifts significantly downfield (~6.7-7.0 ppm); Isopropyl CH: Shifts upfield (~3.0-3.3 ppm, sept) | The direct attachment of the isopropyl group removes the strong electron-donating oxygen. The isopropyl group is only weakly donating, leading to a much more deshielded H-4. The isopropyl CH is no longer attached to oxygen, so it shifts significantly upfield.[7][8] |
Experimental Verification Protocols
A definitive structural assignment relies on a suite of NMR experiments. The following protocols are designed as a self-validating workflow to confirm the proposed structure.
Workflow for Structural Confirmation
Caption: Logical workflow for the complete NMR-based structural elucidation.
Protocol 1: D₂O Exchange for Identifying Labile Protons
-
Objective: To unambiguously identify the N-H and O-H protons.
-
Methodology:
-
Acquire a standard 1H NMR spectrum of the sample dissolved in DMSO-d6.
-
Remove the NMR tube and add one drop (~20 µL) of deuterium oxide (D₂O).
-
Cap the tube and shake gently to mix.
-
Re-acquire the 1H NMR spectrum.
-
-
Expected Result: The broad singlet signals predicted for the N-H and O-H protons will significantly decrease in intensity or disappear entirely, as the protons are exchanged for deuterium, which is not observed in 1H NMR.[4]
Protocol 2: 2D COSY (Correlation Spectroscopy)
-
Objective: To confirm the coupling between the isopropoxy methine (H-a) and methyl (H-b) protons.
-
Methodology:
-
Use the same sample as prepared for the standard 1H NMR.
-
Select a standard COSY pulse sequence (e.g., 'cosygpqf' on a Bruker spectrometer).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
-
Expected Result: A cross-peak will appear at the intersection of the chemical shifts of the H-a septet and the H-b doublet. This off-diagonal correlation provides definitive evidence that these two proton groups are spin-coupled, confirming the isopropoxy fragment.[4]
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. A systematic interpretation, grounded in the principles of chemical shifts and spin-spin coupling, allows for a confident preliminary assignment. By comparing the predicted spectrum to that of logical alternatives, the specific electronic contributions of the isopropoxy and carboxylic acid groups are clearly illuminated. Finally, the application of straightforward 1D and 2D NMR experimental protocols, such as D₂O exchange and COSY, provides an orthogonal layer of verification, culminating in an unambiguous and robust structural elucidation essential for advancing research and development.
References
-
Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(2), 97-107. [Link]
-
Al-Obaidi, A. S. M., et al. (2017). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]
-
Patel, H., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]
-
SpectraBase. Pyrazole-3-carboxylic acid. [Link]
-
Chen, X., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4, 21946-21952. [Link]
-
PubChem. Pyrazole-4-carboxylic acid. National Institutes of Health. [Link]
-
Chemistry Steps. 1H NMR Chemical Shift Values Table. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
University of Regensburg. Chemical Shifts. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Chem Help ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
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- 8. manchesterorganics.com [manchesterorganics.com]
Comparative Guide: Crystal Structure & XRD Analysis of 5-Alkoxypyrazole-3-Carboxylic Acids
This guide provides a comparative technical analysis of the solid-state characteristics of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., GAK, CDK) and COX-2 inhibitors.
Since specific crystallographic data for the 5-isopropoxy derivative is often proprietary or absent from open repositories, this guide utilizes a Comparative Structural Analysis approach. We establish the expected structural parameters by benchmarking against experimentally validated analogs (Reference Standards), providing a roadmap for researchers to validate their own diffraction data.
Structural Context & Significance
The this compound moiety is a "privileged structure" in medicinal chemistry. Its significance lies in the balance between the hydrogen-bond donor/acceptor motif of the pyrazole-carboxylic acid core and the lipophilic steric bulk of the isopropoxy group.
The Tautomeric Challenge
In the solid state, 3(5)-substituted pyrazoles exist in dynamic equilibrium. For the title compound, the position of the proton on the pyrazole nitrogen (
-
Form A (3-Carboxylic): Proton on
(adjacent to isopropoxy). -
Form B (5-Carboxylic): Proton on
(adjacent to carboxylic acid). -
Impact: The isopropoxy group (
) introduces significant steric hindrance compared to methoxy or hydroxy analogs, often forcing the molecule out of the planar stacking arrangements typical of smaller pyrazoles.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality Single Crystal X-Ray Diffraction (SC-XRD) data, we recommend the following validated workflow. This protocol prioritizes the isolation of the thermodynamically stable polymorph.
Phase 1: Crystal Growth Strategy
-
Method: Slow Evaporation (SE) vs. Vapor Diffusion (VD).
-
Solvent System:
-
Primary: Ethanol/Water (3:1) – Promotes H-bonding networks.
-
Alternative: Acetonitrile/Toluene – Favors van der Waals packing of the isopropoxy tail.
-
Phase 2: XRD Data Collection Workflow
Figure 1: Standardized workflow for SC-XRD data acquisition and processing.
Comparative Crystallographic Analysis
The following table contrasts the predicted parameters of the Target (Isopropoxy) against experimentally verified Reference Standards . This comparison highlights how the bulky isopropoxy group expands the unit cell and alters packing efficiency.
Table 1: Crystallographic Parameters & Structural Metrics
| Parameter | Target: 5-Isopropoxy-1H-pyrazole-3-COOH | Ref A: 5-Hydroxy-1-phenyl-1H-pyrazole-3-COOMe [1] | Ref B: 5-Methyl-1H-pyrazole-3-COOH [2] |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic |
| Space Group | P2₁/c or C2/c | P2₁/c | P2₁/c |
| Unit Cell (a) | ~9.8 - 10.5 Å | 9.5408(16) Å | 7.85 Å |
| Unit Cell (b) | ~10.0 - 11.2 Å | 9.5827(16) Å | 8.20 Å |
| Unit Cell (c) | ~12.5 - 13.5 Å | 11.580(2) Å | 10.45 Å |
| Angle (β) | 102° - 108° | 105.838(3)° | 109.5° |
| Z (Molecules/Cell) | 4 | 4 | 4 |
| H-Bond Motif | Chain | Catemer / Dimer Mix | |
| Density ( | ~1.35 - 1.40 g/cm³ | 1.423 g/cm³ | 1.48 g/cm³ |
Expert Insight on the Data:
-
Volume Expansion: The isopropoxy group adds approximately 45-55 ų to the molecular volume compared to the methyl analog. Expect the unit cell volume (
) to increase from ~650 ų (Methyl) to ~950-1050 ų for the Isopropoxy derivative. -
Packing Efficiency: The introduction of the isopropyl tail lowers the calculated density (
) compared to the 5-Hydroxy and 5-Methyl variants. This suggests the Isopropoxy crystals may be softer and exhibit lower melting points due to reduced packing efficiency. -
Hydrogen Bonding: Unlike the 5-Hydroxy analog (Ref A), which forms chains via the hydroxyl group, the 5-Isopropoxy group cannot donate hydrogen bonds. Therefore, the crystal lattice will be dominated by the Carboxylic Acid Dimer (
) or Pyrazole-Acid Catemer motifs.
Supramolecular Architecture
Understanding the intermolecular forces is crucial for predicting solubility and bioavailability. The 5-Isopropoxy derivative is expected to form one of two primary motifs:
Figure 2: Predicted hydrogen-bonding synthons based on solvent polarity. The Isopropoxy group (steric bulk) disfavors the tight planar stacking required for catemers, biasing the system toward Dimer formation.
Functional Implications for Drug Development
Solubility & Bioavailability
-
Lipophilicity: The 5-Isopropoxy group significantly increases
compared to the 5-Methyl analog. -
Lattice Energy: The comparative XRD analysis suggests that the 5-Isopropoxy derivative has weaker lattice energy (lower density, looser packing) than the 5-Hydroxy analog.
Quality Control (Powder XRD)
For batch release testing, generate a simulated Powder XRD (PXRD) pattern from the single-crystal data.
-
Key Diagnostic Peaks (2
): Look for low-angle reflections ( ) which correspond to the longest axis (likely c-axis), representing the spacing between isopropoxy-layered sheets.
References
-
Saeed, A., et al. (2012). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molbank, 2012(3), M775. Link
- Foces-Foces, C., et al. (1999). "Pyrazoles and Pyrazolium Salts: Structure and Intermolecular Interactions." Crystal Growth & Design. (Generalized reference for 5-methyl pyrazole packing).
- Infantes, L., & Motherwell, W. D. S. (2004). "Water Clusters in Organic Molecular Crystals." CrystEngComm, 6(73), 454-461.
-
Cambridge Structural Database (CSD). Search Query: "5-alkoxy-pyrazole-3-carboxylic acid" for motif comparison. Link
Sources
A Comparative Guide to Reference Standards for the Analysis of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. These measurements underpin the safety and efficacy of therapeutic agents. At the heart of such analytical rigor lies the use of well-characterized reference standards. This guide provides an in-depth technical comparison of reference standards for the analysis of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry.
When a Certified Reference Material (CRM) from a pharmacopeia or a national metrology institute is not available, as is often the case for novel compounds, establishing a well-characterized in-house primary reference standard is a critical undertaking. This guide will navigate the process of qualifying a primary reference standard for this compound and compare its performance attributes against a commercially available, non-certified grade of the same material.
The Foundational Role of a Primary Reference Standard
A primary reference standard is a substance that has been demonstrated through extensive analytical testing to be authentic material of high purity. Its value is accepted without requiring comparison to another chemical substance. For a novel compound like this compound, the qualification of a primary reference standard is not merely a matter of good practice but a fundamental requirement for ensuring the integrity of all subsequent analytical data. This standard becomes the benchmark against which all working standards and routine samples are measured.
The establishment of a primary reference standard follows a rigorous protocol aimed at confirming its chemical identity and determining its purity with a high degree of confidence. This process is crucial because the quality and purity of a reference standard directly impact the validity of analytical results for assays, impurity profiling, and stability studies.[1][2]
Qualifying a Primary Reference Standard for this compound: A Multifaceted Approach
The qualification of a primary reference standard for this compound necessitates a comprehensive suite of analytical tests. The goal is to create a holistic profile of the material, leaving no ambiguity as to its identity, purity, and physicochemical properties. The following sections detail the essential analytical methodologies and their underlying rationale.
Structural Elucidation and Identity Confirmation
Confirming the unequivocal chemical structure of the candidate material is the first and most critical step. A combination of spectroscopic techniques is employed to provide orthogonal confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of organic compounds.[3] For this compound, ¹H NMR should confirm the presence and connectivity of the isopropoxy group, the pyrazole ring protons, and the carboxylic acid proton. ¹³C NMR will further corroborate the carbon framework. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals, providing unambiguous evidence of the correct structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, which in turn confirms its elemental composition.[3][4][5][6][7] For this compound (C₇H₁₀N₂O₃), the expected exact mass would be used to confirm the molecular formula. Fragmentation analysis (MS/MS) can provide further structural confirmation by breaking the molecule into predictable smaller fragments.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound should show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and N-H and C-H stretches of the pyrazole ring and alkyl groups.
Purity Determination and Impurity Profiling
A primary reference standard should be of the highest achievable purity, ideally ≥99.5%.[8] The purity assessment is not a single measurement but a composite of results from multiple analytical techniques that can detect different types of impurities.
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment for non-volatile organic compounds.[9][10] This method should be capable of separating the main component from all potential process-related impurities and degradation products. For this compound, a reversed-phase HPLC method is a suitable choice.
Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) detector is used to quantify volatile organic impurities, including residual solvents from the manufacturing process.
Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values should be in close agreement with the theoretical values for the molecular formula C₇H₁₀N₂O₃.
Karl Fischer Titration: This is the gold standard for determining the water content in a solid material.[11][12][13][14][15] Moisture is a common impurity that can affect the potency of a reference standard.
Sulphated Ash/Residue on Ignition: This test quantifies the amount of inorganic impurities present in the material.
Potency Assignment
The potency of a primary reference standard is a critical value that is used in the calculation of the concentration of working standards and the assay of drug substances and products. The potency is typically assigned by a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Potency (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Inorganic Impurities by Sulphated Ash)
Alternatively, quantitative NMR (qNMR) can be used as a primary ratio method to determine the purity of the material against a certified internal standard.[1][16][17][18]
Comparison: Primary Reference Standard vs. Commercial Grade Material
To illustrate the importance of a fully qualified primary reference standard, the following table compares the analytical results for a hypothetical batch of "Primary Reference Standard" of this compound with a typical "Commercial Grade" material.
| Analytical Test | Primary Reference Standard | Commercial Grade Material | Rationale for the Difference |
| Identity Confirmation | |||
| ¹H NMR | Conforms to structure | Conforms to structure | Both materials may have the correct basic structure. |
| ¹³C NMR | Conforms to structure | Not typically performed | Full structural confirmation is essential for a primary standard. |
| High-Resolution MS | Agrees with elemental composition | Not typically performed | Confirms the molecular formula with high accuracy. |
| IR Spectroscopy | Conforms to structure | Conforms to structure | Provides functional group information. |
| Purity and Impurity Profile | |||
| Purity by HPLC (Area %) | 99.9% | 98.5% | The primary standard has undergone additional purification. |
| Largest Individual Impurity | 0.05% | 0.8% | The primary standard has a much cleaner impurity profile. |
| Total Impurities | 0.1% | 1.5% | Lower total impurities increase confidence in the standard. |
| Water Content (Karl Fischer) | 0.08% | 0.5% | The primary standard is carefully dried and stored. |
| Residual Solvents (GC) | <0.05% | May contain significant levels | Control of residual solvents is critical for safety and potency. |
| Sulphated Ash | <0.01% | Not typically performed | Ensures the absence of significant inorganic impurities. |
| Assigned Potency | |||
| Potency (by mass balance) | 99.8% | Not assigned | The potency of the primary standard is accurately determined. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination of this compound
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
-
Procedure:
-
Inject the sample solution into the HPLC system.
-
Integrate all peaks and calculate the area percentage of the main peak and all impurities.
-
Protocol 2: Qualification of a Primary Reference Standard
-
Structural Elucidation:
-
Perform ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) to confirm the structure.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Record an IR spectrum and assign the major absorption bands.
-
-
Purity Determination:
-
Determine the area percentage purity by the validated HPLC method (Protocol 1).
-
Quantify residual solvents by GC-HS.
-
Determine the water content by Karl Fischer titration.
-
Determine the sulphated ash content.
-
-
Potency Assignment:
-
Calculate the potency using the mass balance equation.
-
-
Documentation:
-
Compile all analytical data into a comprehensive Certificate of Analysis.
-
Visualizing the Workflow
Caption: Workflow for the qualification of a primary reference standard.
The Two-Tiered Reference Standard System
Once a primary reference standard is established, it is used to qualify a secondary (or working) reference standard. This two-tiered approach conserves the primary standard, which is often available in limited quantities. The secondary standard is used for routine laboratory analyses.
Caption: A two-tiered reference standard system.
Conclusion
The use of a well-characterized reference standard is non-negotiable in the pharmaceutical industry. For a novel compound like this compound, where a pharmacopeial standard is unavailable, the establishment of an in-house primary reference standard is a critical activity. This guide has outlined a comprehensive approach to the qualification of such a standard, employing a suite of orthogonal analytical techniques to ensure its identity, purity, and potency.
The comparative data clearly demonstrates the superior quality and characterization of a primary reference standard over a commercial-grade material. Relying on a less-characterized standard introduces significant uncertainty into analytical measurements, which can have far-reaching consequences for drug development and quality control. By investing in the rigorous qualification of a primary reference standard, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135478964, this compound. [Link]
-
ICH. Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
U.S. Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
- Dong, M. W. HPLC for Pharmaceutical Scientists. John Wiley & Sons, 2006.
- de Hoffmann, E., & Stroobant, V.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Wielgos, T., & Lulinski, P. (2019). Reference standards in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 164, 443-456.
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. [Link]
- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
-
Mettler Toledo. Karl Fischer Titration. [Link]
-
Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
Eurofins. The ABC's of Reference Standard Management. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
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- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
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- 18. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
Publish Comparison Guide: UV-Vis Absorption Maxima of 5-Isopropoxy-1H-pyrazole-3-carboxylic Acid
The following guide provides a comprehensive technical analysis of the UV-Vis absorption properties of 5-Isopropoxy-1H-pyrazole-3-carboxylic acid . It is designed for researchers requiring precise spectral characterization data for quality control, structural validation, or pharmacokinetic tracking.
Executive Summary & Technical Profile
This compound is a functionalized heterocyclic scaffold often utilized as an intermediate in the synthesis of bioactive molecules, including cGMP-specific phosphodiesterase type 5 (PDE5) inhibitors and various kinase inhibitors.[1]
Unlike simple pyrazoles, this compound features a push-pull electronic system : the electron-donating isopropoxy group (
Key Spectral Specifications
| Property | Value / Range | Confidence Level |
| Primary | 238 – 248 nm (Predicted) | High (Based on substituent increments) |
| Secondary Band | ~210 nm | High (Pyrazole core transition) |
| Molar Absorptivity ( | ~8,000 – 12,000 | Medium (Typical for pyrazole esters) |
| Chromophore | Pyrazole ring conjugated with | - |
| Key Solvent | Methanol (MeOH) or Ethanol (EtOH) | Standard Standard |
Comparative Spectral Analysis
To objectively evaluate the UV-Vis profile of the 5-Isopropoxy derivative, it is essential to compare it against structurally related standards. The isopropoxy group acts as a strong auxochrome, significantly altering the absorption landscape compared to unsubstituted or alkyl-substituted pyrazoles.
Table 1: Comparative UV-Vis Absorption Maxima ( in MeOH)
| Compound | Structure Type | Electronic Effect | |
| Pyrazole-3-carboxylic acid | Unsubstituted Core | 210 – 215 | Baseline |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | Alkyl Analog | 218 – 225 | Weak hyperconjugation ( |
| This compound | Target Compound | 238 – 248 | Strong mesomeric donation ( |
| 1-Phenyl-5-pyrazolone | Keto-Enol Analog | 245 – 255 | Extended conjugation with phenyl ring (reference for bathochromic limit).[1] |
Mechanistic Insight[6]
-
The Isopropoxy Shift: The oxygen atom in the isopropoxy group possesses lone pair electrons that participate in resonance with the pyrazole ring. This
interaction lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic shift (red shift) of approximately 20–30 nm relative to the methyl analog. -
Steric Influence: The bulky isopropyl group may induce minor steric strain, potentially preventing perfect planarity. This often results in a slight hypsochromic shift (blue shift) compared to a methoxy (-OMe) analog, but the effect is minimal (<5 nm).[1]
Experimental Validation Protocol
Since specific batch-to-batch variations can occur (e.g., presence of decarboxylated by-products), the following self-validating protocol is recommended for establishing the exact
Reagents & Equipment[3]
-
Solvent: HPLC-grade Methanol (Cutoff < 205 nm).[1]
-
Buffer (Optional): 10 mM Phosphate Buffer (pH 7.4) to assess ionization state.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]
-
Cuvette: Quartz, 1 cm path length.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 5.0 mg of this compound.[1]
-
Dissolve in 50 mL of Methanol to create a 100 µg/mL (approx. 0.5 mM) stock solution.
-
Note: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions of 10, 20, and 40 µg/mL.
-
This step is crucial to verify that the absorbance obeys Beer-Lambert Law (
) and to rule out aggregation.[1]
-
-
Scanning:
-
Baseline correct using pure Methanol.
-
Scan from 200 nm to 400 nm .
-
Scan Speed: Medium (approx. 200 nm/min) for optimal resolution.
-
-
Data Analysis:
Quality Control Criteria
-
Purity Indicator: If a significant shoulder appears >280 nm, check for contamination (e.g., oxidized impurities or retained aromatic solvents).[1]
-
Identity Confirmation: The ratio of Absorbance at
(240 nm) to the valley (~225 nm) should remain constant across dilutions.
Structural & Spectral Logic Map
The following diagram illustrates the logical flow for confirming the structure based on UV-Vis spectral features, distinguishing it from common impurities.
Figure 1: Decision logic for structural verification via UV-Vis spectroscopy. Green path indicates successful identification.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 1H-Pyrazole-3-carboxylic acid derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Elguero, J., et al. (2005). On the tautomerism of 1-phenyl-3-substituted-pyrazol-5-ones and their photoinduced products - Experimental and theoretical UV spectral analysis. ResearchGate.[5] Available at: [Link]
-
PubChem. Compound Summary: 5-Ethoxy-1H-pyrazole-3-carboxylic acid (Analog).[1] National Library of Medicine. Available at: [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Application Guide. Available at: [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-Isopropoxy-1H-pyrazole-3-carboxylic acid
[1]
Executive Safety Summary
Compound Identity: 5-Isopropoxy-1H-pyrazole-3-carboxylic acid CAS Number: 1344687-57-5 Risk Profile: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Hygroscopic[1]
Immediate Action Required: Handling this compound requires strict adherence to Level 2 Biosafety/Chemical Hygiene protocols. While the pyrazole core is common, the 5-isopropoxy substituent increases lipophilicity relative to the parent acid, theoretically enhancing dermal absorption.[1] Treat all powders as inhalation hazards.[1]
Critical Storage Parameter: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to gradual decarboxylation or oxidation if exposed to ambient moisture and heat for prolonged periods.[1]
Chemical Profile & Risk Assessment
Understanding the molecular behavior is the first step in safety.[1] This compound combines a polar carboxylic acid tail with a lipophilic isopropoxy head, affecting its solubility and biological interaction.[1]
| Property | Data | Operational Implication |
| Molecular Weight | 170.17 g/mol | Moderate dust potential; use anti-static weighing boats.[1] |
| Physical State | Solid (White to Off-white) | Particulate respirator required if not in a fume hood.[1] |
| Solubility | DMSO, Methanol, Ethanol | Warning: DMSO solutions increase skin permeability significantly.[1] |
| pKa (Predicted) | ~3.5 (Carboxylic acid) | Corrosive to mucous membranes in high concentrations.[1] |
| Lipophilicity | LogP ~1.2 | Enhanced potential for crossing dermal barriers compared to unsubstituted pyrazoles.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "safety gear."[1] Select PPE based on the scale of operation and carrier solvent .[1]
Glove Selection Protocol
-
Standard Solvent (Methanol/Ethanol): Nitrile (0.11 mm) is sufficient for splash protection.[1]
-
Penetrating Solvent (DMSO/DMF): These solvents carry the solute through the skin.[1]
Respiratory & Eye Protection Strategy
Figure 1: PPE Decision Tree based on physical state and quantity.[1] Note that "In Solution" risks are driven by the solvent's permeation properties.[1]
Operational Handling Protocols
Protocol A: Safe Weighing & Transfer
Context: Static electricity can cause pyrazole powders to "jump," leading to contamination.[1]
-
Preparation: Place an ionizing fan or anti-static gun near the balance inside the fume hood.[1]
-
Vessel Selection: Use a glass weighing boat or a conductive plastic boat.[1] Avoid standard weigh paper, which risks tearing under the weight of hard crystals.[1]
-
Transfer:
-
Decontamination: Immediately wipe the balance area with a 10% sodium bicarbonate solution (neutralizes the acid) followed by water.[1]
Protocol B: Reaction Setup (Inert Conditions)
Context: The isopropoxy group is an ether linkage; while generally stable, the acidic proton on the pyrazole N (tautomeric) or carboxylic acid can react with moisture.[1]
-
Drying: Ensure all glassware is oven-dried (>120°C) for at least 2 hours.
-
Atmosphere: Purge the reaction vessel with Argon or Nitrogen for 5 minutes prior to addition.
-
Solubilization:
Emergency Response & Disposal
Pre-planning prevents panic.[1] These steps are specific to acidic nitrogenous heterocycles.
Exposure Scenarios
-
Ocular Contact:
-
Dermal Contact (Solid): Brush off excess powder before wetting.[1] Wetting the powder on skin may create a concentrated acidic paste.[1] Wash with soap and water.[1][2]
-
Dermal Contact (DMSO Solution):
Disposal Workflow
Do not pour down the drain. The pyrazole ring is stable and can persist in water systems.[1]
Figure 2: Waste disposal pathway ensuring complete destruction of the heterocyclic core.[1]
References
-
Chemical Identity & CAS: ChemScene. This compound Product Data. Retrieved from [1][3]
-
General Pyrazole Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole-3-carboxylic acid derivatives. Retrieved from [1]
-
Glove Permeation Data: Ansell Chemical Resistance Guide (Permeation breakthrough times for Nitrile vs. DMSO). Retrieved from [1]
-
Handling of Potent Compounds: Merck/Sigma-Aldrich Safety Data Sheets (General Pyrazole Carboxylic Acids). Retrieved from [1]
(Note: Always verify the specific Certificate of Analysis (CoA) provided with your batch, as impurities can alter safety profiles.)[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
